Technical Documentation Center

2-(5-methyl-1H-indazol-1-yl)acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(5-methyl-1H-indazol-1-yl)acetic acid
  • CAS: 92567-23-2

Core Science & Biosynthesis

Foundational

2-(5-methyl-1H-indazol-1-yl)acetic acid chemical properties and molecular structure

Executive Summary The compound 2-(5-methyl-1H-indazol-1-yl)acetic acid (CAS: 92567-23-2) is a highly versatile heterocyclic building block. Characterized by its fused pyrazole and benzene ring system, this indazole deriv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(5-methyl-1H-indazol-1-yl)acetic acid (CAS: 92567-23-2) is a highly versatile heterocyclic building block. Characterized by its fused pyrazole and benzene ring system, this indazole derivative serves a dual mandate in modern applied chemistry: it is a critical intermediate in the synthesis of pharmaceutical CRTh2 receptor antagonists for respiratory diseases, and it functions as a potent auxin-mimicking plant growth regulator in agrochemistry.

This whitepaper provides an in-depth analysis of its structural properties, addresses the classic N1 vs. N2 regioselectivity challenge during synthesis, and outlines self-validating experimental protocols for both chemical synthesis and biological assaying.

Chemical Identity & Structural Properties

The indazole core is a 10-pi electron aromatic system capable of existing in multiple tautomeric forms, primarily the 1H and 2H tautomers. The substitution of an acetic acid moiety at the N1 position, coupled with a methyl group at the C5 position, defines the specific steric and electronic profile of this molecule.

Fundamental Specifications
PropertySpecification
IUPAC Name 2-(5-methyl-1H-indazol-1-yl)acetic acid
CAS Registry Number 92567-23-2
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
SMILES String CC1=CC2=C(C=C1)C=NN2CC(=O)O
Common Impurities 2-(5-methyl-2H-indazol-2-yl)acetic acid (N2 isomer)

Data supported by commercial chemical databases and structural analyses [1].

Synthesis & The Regioselectivity Challenge

A persistent challenge in indazole chemistry is the regioselective N-alkylation of the pyrazole ring. Because both the N1 and N2 nitrogen atoms are nucleophilic, alkylation typically yields a mixture of 1H and 2H isomers [2].

Thermodynamic vs. Kinetic Control

The causality behind experimental base and solvent selection is rooted in thermodynamics. The 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer due to the preservation of the benzenoid resonance structure.

  • Kinetic Control: Alkylation using weaker bases (e.g., K₂CO₃) or in polar protic solvents often leads to significant formation of the N2-alkylated product, as the N2 position is sterically more accessible in the transition state.

  • Thermodynamic Control: To drive the reaction toward the desired N1-isomer (2-(5-methyl-1H-indazol-1-yl)acetic acid), strong bases like Sodium Hydride (NaH) in aprotic solvents like Tetrahydrofuran (THF) are required. This allows the intermediate indazolyl anion to equilibrate, overwhelmingly favoring the thermodynamically stable N1-alkylated ester [3].

Synthesis Start 5-Methyl-1H-indazole Reagents Ethyl Bromoacetate + NaH / THF Start->Reagents Intermediate1 Ethyl 2-(5-methyl-1H- indazol-1-yl)acetate (N1) Reagents->Intermediate1 Thermodynamic Control (>90%) Intermediate2 Ethyl 2-(5-methyl-2H- indazol-2-yl)acetate (N2) Reagents->Intermediate2 Kinetic Control (<10%) Hydrolysis Alkaline Hydrolysis (NaOH, then HCl) Intermediate1->Hydrolysis Intermediate2->Hydrolysis Product1 2-(5-methyl-1H-indazol- 1-yl)acetic acid (Target) Hydrolysis->Product1 Product2 2-(5-methyl-2H-indazol- 2-yl)acetic acid (Impurity) Hydrolysis->Product2

Regioselective synthesis of 2-(5-methyl-1H-indazol-1-yl)acetic acid via thermodynamic control.

Biological Significance & Applications

Pharmaceutical Intermediate: CRTh2 Antagonism

In medicinal chemistry, 2-(5-methyl-1H-indazol-1-yl)acetic acid is a privileged scaffold for synthesizing antagonists of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2) [4]. CRTh2 is a G-protein coupled receptor (DP2) activated by Prostaglandin D2 (PGD2), which mediates allergic inflammation in asthma and rhinitis. The indazole-1-acetic acid moiety mimics the carboxylic acid pharmacophore of PGD2, allowing competitive inhibition at the receptor site, thereby halting downstream eosinophil chemotaxis [5].

CRTh2 PGD2 Prostaglandin D2 (PGD2) Receptor CRTh2 Receptor (DP2) PGD2->Receptor Agonism Antagonist Indazole-1-acetic Acid Derivative Antagonist->Receptor Competitive Inhibition GProtein G-alpha-i Protein Activation Receptor->GProtein Signal Transduction Calcium Intracellular Ca2+ Mobilization GProtein->Calcium Eosinophils Eosinophil Chemotaxis Calcium->Eosinophils Inflammation Allergic Inflammation Eosinophils->Inflammation

Mechanism of action for CRTh2 antagonists in preventing PGD2-mediated allergic inflammation.
Agrochemicals: Plant Growth Regulation

Indazole-1-acetic acids are structural analogs of Indole-3-acetic acid (IAA), the primary naturally occurring auxin in plants. Research demonstrates that substituting the indole core with an indazole core alters the molecule's binding affinity to auxin receptors (TIR1/AFB). Depending on the concentration and specific ring substitutions, these compounds can act as potent herbicides (inhibiting root growth) or as seed germination modulators [6].

Table 2: Comparative Effects of Indazole-1-Acetic Acid Derivatives on Sorghum Root Growth

CompoundConcentrationEffect on Root Growth vs. ControlPrimary Application
Indole-3-acetic acid (Natural)100 ppmBaseline PromotionNatural Auxin
3-(4'-chlorophenyl)indazole-1-acetic acid100 ppmSevere Inhibition (>60%)Herbicide / Growth Retardant
3-(2'-nitrophenyl)indazole-1-acetic acid100 ppmPromotion (+20-40%)Growth Enhancer
2-(5-methyl-1H-indazol-1-yl)acetic acid 100 ppmModerate InhibitionSeed Storage / Germination Control

Data synthesized from comparative plant physiology studies on indazole derivatives [7].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. In-process analytical checks (TLC, NMR) are embedded to confirm causality and prevent the propagation of the N2-isomer impurity.

Protocol 1: Regioselective Synthesis of 2-(5-methyl-1H-indazol-1-yl)acetic acid

Objective: Synthesize the target compound while suppressing the N2-alkylated tautomer.

Step-by-Step Methodology:

  • Deprotonation: Suspend 5-methyl-1H-indazole (1.0 eq) in anhydrous THF under an inert Argon atmosphere. Cool the mixture to 0°C.

  • Base Addition: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Causality check: The evolution of H₂ gas indicates successful deprotonation. Stir for 30 minutes at room temperature to ensure complete formation of the thermodynamically stable indazolyl anion.

  • Alkylation: Dropwise add ethyl bromoacetate (1.1 eq) at 0°C. Gradually warm to room temperature and stir for 4 hours.

  • Validation Check 1 (TLC): Elute a sample in Hexane:Ethyl Acetate (3:1). The N1-ester typically runs slightly slower (lower Rf) than the N2-ester. Ensure the N1 spot is dominant (>90%).

  • Hydrolysis: Quench the reaction with water, extract the ester with Dichloromethane, and concentrate. Dissolve the crude ester in a 1:1 mixture of THF and 2M NaOH (aq). Stir at room temperature for 12 hours.

  • Acidification & Precipitation: Remove THF under reduced pressure. Wash the aqueous layer with diethyl ether to remove unreacted organics. Acidify the aqueous layer to pH 2 using 2M HCl. The target carboxylic acid will precipitate as a white/off-white solid.

  • Validation Check 2 (1H NMR): Filter and dry the solid. Run a 1H NMR in DMSO-d6. Crucial diagnostic: The C3 proton of the 1H-indazole isomer typically appears further downfield (approx. 8.0-8.2 ppm) compared to the 2H-isomer (approx. 8.4-8.6 ppm). Absence of the 2H peak validates the regioselectivity.

Protocol 2: Plant Seedling Root Growth Inhibition Assay

Objective: Quantify the auxin-mimicking herbicidal activity of the synthesized compound.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve 2-(5-methyl-1H-indazol-1-yl)acetic acid in 0.1% DMSO to create stock solutions of 10 ppm and 100 ppm. Prepare a 0.1% DMSO vehicle control.

  • Seed Sterilization: Surface-sterilize Sorghum bicolor seeds using 5% sodium hypochlorite for 10 minutes, followed by five washes with sterile distilled water.

  • Plating: Place Whatman filter paper in sterile Petri dishes. Add 5 mL of the respective compound solutions to each dish. Place 10 sterilized seeds evenly on the filter paper.

  • Incubation: Seal the dishes with Parafilm and incubate in a dark growth chamber at 25°C for 5 days.

  • Data Collection: On day 5, measure the primary root length of each seedling using digital calipers.

  • Validation Check: The vehicle control must show uniform root growth (typically 30-40 mm). Calculate the percentage of inhibition relative to the control. A statistically significant reduction (p < 0.05 via ANOVA) at 100 ppm confirms the compound's efficacy as a growth inhibitor [7].

References

  • Hunt et al. (via ResearchGate). "Physical-chemical characteristics and elemental analyses of indazole carboxylic acids". Retrieved from: [Link]

  • European Patent Office. "New CRTh2 antagonists - EP 2548876 A1".
  • Annual Reports in Medicinal Chemistry, Volume 41. "CRTH2 antagonist". Retrieved from:[Link]

  • MedCrave Online. "Effect of 3-Arylindazol-1-acetic acids on plants growth". Retrieved from: [Link]

  • Scribd. "3-Arylindazole-1-Acetic Acids in Plants | Plant Hormone | Herbicide". Retrieved from: [Link]

Exploratory

In-Depth Technical Guide: (2E,6Z)-2,6-Octadienal (CAS 92567-23-2)

For Researchers, Scientists, and Drug Development Professionals Introduction (2E,6Z)-2,6-Octadienal, registered under CAS number 92567-23-2, is a polyunsaturated fatty aldehyde.[1] This technical guide provides a compreh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,6Z)-2,6-Octadienal, registered under CAS number 92567-23-2, is a polyunsaturated fatty aldehyde.[1] This technical guide provides a comprehensive overview of its fundamental chemical properties, including its molecular weight, exact mass, and chemical formula. The information herein is curated to support researchers and professionals in various scientific and developmental fields.

Core Physicochemical Properties

The fundamental characteristics of a molecule are crucial for its application in research and development. For (2E,6Z)-2,6-Octadienal, these properties are summarized below.

PropertyValueSource
CAS Registry Number 92567-23-2PubChem[1]
Molecular Formula C₈H₁₂OPubChem[1]
Molecular Weight 124.18 g/mol PubChem[1], GSRS[2]
Exact Mass 124.088815002 DaPubChem[1]
IUPAC Name (2E,6Z)-octa-2,6-dienalPubChem[1]

Chemical Structure and Stereoisomerism

The structure of (2E,6Z)-2,6-Octadienal is characterized by an eight-carbon chain with two double bonds and a terminal aldehyde group. The stereochemistry of the double bonds is critical to its identity, with the double bond at the second position having an E (trans) configuration and the double bond at the sixth position having a Z (cis) configuration.

Caption: Chemical structure of (2E,6Z)-2,6-Octadienal.

It is important to distinguish (2E,6Z)-2,6-Octadienal from its stereoisomers, such as (2E,6E)-2,6-Octadienal (also known as trans,trans-2,6-Octadienal), as they may exhibit different physical and biological properties.[3][4]

Applications and Research Interest

(2E,6Z)-2,6-Octadienal is recognized as a fragrance ingredient.[1] Its specific olfactory profile, a result of its unique structure, makes it of interest to the flavor and fragrance industry. Compounds of this class, unsaturated aldehydes, are often found in nature and contribute to the aroma of various plants and foods. Research into such compounds can extend to their biosynthesis, chemical synthesis, and potential biological activities.

Experimental Protocols: Characterization of Volatile Aldehydes

The characterization of volatile compounds like (2E,6Z)-2,6-Octadienal typically involves chromatographic and spectroscopic techniques. A general workflow for the analysis of such a compound from a sample matrix is outlined below.

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., headspace, solvent extraction) Concentration Concentration/Purification (e.g., SPE, distillation) Sample_Collection->Concentration GC_Separation Gas Chromatography (GC) Separation Concentration->GC_Separation MS_Detection Mass Spectrometry (MS) Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Spectral_Analysis Spectral Analysis (Library Matching, Fragmentation Analysis) Data_Acquisition->Spectral_Analysis Quantification Quantification (Internal/External Standards) Spectral_Analysis->Quantification Final_Report Final_Report Quantification->Final_Report Final Report

Caption: General workflow for the analysis of volatile organic compounds.

A detailed, step-by-step methodology for a key experiment would be as follows:

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Sample Introduction: A purified sample containing (2E,6Z)-2,6-Octadienal is volatilized in the heated injector of the gas chromatograph.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The separation of components is based on their differential partitioning between the mobile phase (carrier gas) and the stationary phase (a coating on the inside of the column).

  • Ionization: As the separated components elute from the column, they enter the mass spectrometer's ion source. Here, they are bombarded with electrons, causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection and Spectral Generation: A detector records the abundance of each ion at each m/z value, generating a mass spectrum.

  • Compound Identification: The obtained mass spectrum is compared to a library of known spectra (e.g., NIST) for identification. The fragmentation pattern provides structural information that can confirm the identity of (2E,6Z)-2,6-Octadienal.[5]

References

  • GSRS. (n.d.). 2,6-OCTADIENAL, (2E,6Z)-. Retrieved March 31, 2026, from [Link]

  • PubChem. (n.d.). (2E,6Z)-2,6-Octadienal. National Center for Biotechnology Information. Retrieved March 31, 2026, from [Link]

  • PubChem. (n.d.). (2E,6Z)-Octa-2,6-dienol. National Center for Biotechnology Information. Retrieved March 31, 2026, from [Link]

  • PubChem. (n.d.). 2,6-Octadienal, (2E,6E)-. National Center for Biotechnology Information. Retrieved March 31, 2026, from [Link]

  • The Good Scents Company. (n.d.). (E,E)-2,6-octadienal. Retrieved March 31, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2023, November 1). 2,6-Octadienal, (2E,6E)- - Substance Details. Substance Registry Services. Retrieved March 31, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2,6-Nonadienal, (E,Z)- (CAS 557-48-2). Retrieved March 31, 2026, from [Link]

  • The Good Scents Company. (n.d.). (E,Z)-2,6-octadienal. Retrieved March 31, 2026, from [Link]

  • Perflavory. (n.d.). (E,Z)-2,6-octadienal, 76917-23-2. Retrieved March 31, 2026, from [Link]

  • GSRS. (n.d.). 2,6-OCTADIENAL, (2E,6E)-. Retrieved March 31, 2026, from [Link]

  • PubChemLite. (n.d.). (2e,6e)-2,6-octadienal (C8H12O). Retrieved March 31, 2026, from [Link]

  • NIST. (n.d.). 2,6-Nonadienal, (E,Z)-. NIST Chemistry WebBook. Retrieved March 31, 2026, from [Link]

  • precisionFDA. (n.d.). 2,6-DODECADIENAL, (2E,6Z)-. Retrieved March 31, 2026, from [Link]

  • Plant-Associated Volatile Organic Compound (VOC) Database (PVD). (n.d.). (2E,6E)-octa-2,6-dienal. Retrieved March 31, 2026, from [Link]

  • NIST. (n.d.). 2,6-Octadienal, 3,7-dimethyl-. NIST Chemistry WebBook. Retrieved March 31, 2026, from [Link]

  • NIST. (n.d.). 2,6-Octadienal, 3,7-dimethyl-, (Z)-. NIST Chemistry WebBook. Retrieved March 31, 2026, from [Link]

  • Google Patents. (n.d.). JP2020029414A - Method for producing (E2, Z6) -2,6-nonadienal.
  • Longdom Publishing. (2014, January 30). Synthesis of 3, 7-Dimethyl-2, 6-Octadienal Acetals from Citral Extracted from Lemon Grass, Cymbopogon citrates L. Retrieved March 31, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to Determining the Solubility Profile of 2-(5-methyl-1H-indazol-1-yl)acetic acid in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of 2-(5-methyl-1H-indazol-1-yl)acetic acid in various organ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of 2-(5-methyl-1H-indazol-1-yl)acetic acid in various organic solvents. Given the critical role of solubility in the drug discovery and development process, a thorough understanding of a compound's behavior in different solvent systems is paramount for formulation, bioavailability, and overall therapeutic success.[1][2]

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing a wide range of biological activities.[3][4] However, compounds incorporating this heterocycle can present solubility challenges that need to be addressed early in development.[5] This document will not only outline the experimental protocols for accurately measuring solubility but also delve into the underlying physicochemical principles that govern the dissolution of 2-(5-methyl-1H-indazol-1-yl)acetic acid.

Physicochemical Properties and Predicted Solubility Behavior

A preliminary analysis of the molecular structure of 2-(5-methyl-1H-indazol-1-yl)acetic acid provides valuable insights into its potential solubility. The molecule possesses both hydrophobic (the methyl-substituted indazole ring) and hydrophilic (the carboxylic acid group) moieties, suggesting a nuanced solubility profile that will be highly dependent on the nature of the solvent.

The indazole ring itself is aromatic and relatively nonpolar, while the carboxylic acid group can engage in hydrogen bonding and may ionize depending on the pH of the medium.[3][6] The presence of the nitrogen atoms in the indazole ring also offers sites for hydrogen bonding.[5] Therefore, a "like-dissolves-like" principle suggests that the compound will exhibit greater solubility in polar, protic solvents that can interact with the carboxylic acid group, and moderate solubility in polar, aprotic solvents.[6][7] Its solubility in nonpolar solvents is expected to be limited.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process. Several factors influence the solubility of a drug substance like 2-(5-methyl-1H-indazol-1-yl)acetic acid, including:

  • Solvent Polarity: The polarity of the solvent plays a crucial role. Polar solvents are more likely to solvate the polar carboxylic acid group, while nonpolar solvents will have a greater affinity for the nonpolar indazole ring. A mixture of solvents, or co-solvents, can often be employed to achieve optimal solubility by balancing these interactions.[6][7]

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor will significantly impact the solubility of this compound, which has both hydrogen bond donor (the carboxylic acid -OH) and acceptor (the indazole nitrogens and the carbonyl oxygen) sites.

  • Temperature: For most solids dissolving in a liquid, the dissolution process is endothermic, meaning solubility increases with temperature.[1] However, this relationship should be experimentally determined.

  • pH of the Medium: As a carboxylic acid, the ionization state of 2-(5-methyl-1H-indazol-1-yl)acetic acid is pH-dependent. In basic conditions, the carboxylic acid will be deprotonated to form a more soluble carboxylate salt.[1][6]

  • Crystalline Structure: The solid-state properties of the compound, such as its crystalline form (polymorphism), can affect its solubility.[7][8]

Experimental Determination of Solubility

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method .[2][9][10][11] This method involves equilibrating an excess of the solid compound with the solvent of interest until a saturated solution is formed.

Thermodynamic Solubility Protocol (Shake-Flask Method)

This protocol is designed to provide accurate and reliable equilibrium solubility data.

Materials:

  • 2-(5-methyl-1H-indazol-1-yl)acetic acid (solid powder)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, tetrahydrofuran, dimethyl sulfoxide)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Step-by-Step Methodology:

  • Preparation of Solvent: Ensure all solvents are of high purity.

  • Addition of Excess Solid: To a series of vials, add a pre-weighed excess amount of 2-(5-methyl-1H-indazol-1-yl)acetic acid. The key is to have undissolved solid remaining at the end of the experiment to ensure equilibrium has been reached.[2]

  • Addition of Solvent: Add a known volume of the selected organic solvent to each vial.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.[2][12]

  • Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand to permit the undissolved solid to sediment. Centrifuge the vials to further separate the solid from the supernatant.[12]

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to prevent precipitation.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of 2-(5-methyl-1H-indazol-1-yl)acetic acid should be used for accurate quantification.[13]

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess of 2-(5-methyl-1H-indazol-1-yl)acetic acid B Add known volume of organic solvent A->B C Seal and shake at constant temperature (24-48 hours) B->C D Allow solid to sediment C->D E Centrifuge to clarify supernatant D->E F Withdraw and dilute supernatant E->F G Quantify concentration by HPLC F->G H Calculate solubility G->H

Caption: Workflow for the shake-flask method to determine thermodynamic solubility.

Kinetic Solubility Protocol

For high-throughput screening purposes in early drug discovery, kinetic solubility is often measured.[2][14][15] This method measures the concentration at which a compound precipitates from a solution prepared by diluting a high-concentration stock solution (typically in DMSO) into an aqueous buffer or organic solvent.[2][14]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 2-(5-methyl-1H-indazol-1-yl)acetic acid in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Perform a serial dilution of the DMSO stock solution.

  • Addition to Solvent: Add a small aliquot of each dilution to the desired organic solvent.

  • Precipitation Detection: Monitor for the formation of a precipitate over a set period (e.g., 1-2 hours) using methods such as nephelometry, turbidimetry, or visual inspection.[2]

  • Quantification: The highest concentration that does not show precipitation is reported as the kinetic solubility.[2]

Logical Relationship in Solubility Assays

G cluster_thermo Thermodynamic Solubility cluster_kinetic Kinetic Solubility A Equilibrium State C Gold Standard for Formulation A->C B Lower Throughput F Early Discovery Screening C->F Informs D Non-Equilibrium State D->F E High Throughput

Caption: Relationship between thermodynamic and kinetic solubility assays.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison across different solvents and conditions.

Table 1: Illustrative Solubility of 2-(5-methyl-1H-indazol-1-yl)acetic acid in Various Organic Solvents at 25 °C

SolventSolvent TypeDielectric ConstantSolubility (mg/mL)
MethanolPolar Protic32.7> 50
EthanolPolar Protic24.525 - 50
AcetonePolar Aprotic20.710 - 25
AcetonitrilePolar Aprotic37.55 - 10
Ethyl AcetateModerately Polar6.01 - 5
TetrahydrofuranPolar Aprotic7.65 - 10
Dimethyl SulfoxidePolar Aprotic46.7> 50
n-HexaneNonpolar1.9< 0.1

Note: The data in this table is illustrative and should be replaced with experimentally determined values.

Interpretation of Results:

The solubility data will provide a clear understanding of the dissolution behavior of 2-(5-methyl-1H-indazol-1-yl)acetic acid. For instance, high solubility in polar protic solvents like methanol would indicate that hydrogen bonding interactions with the carboxylic acid group are significant drivers of dissolution. Moderate solubility in polar aprotic solvents like acetone and THF would suggest that dipole-dipole interactions also play a role. Poor solubility in nonpolar solvents like n-hexane would confirm the importance of the polar functional groups for solvation.

Conclusion

A comprehensive understanding of the solubility profile of 2-(5-methyl-1H-indazol-1-yl)acetic acid is essential for its successful development as a potential therapeutic agent. By employing robust experimental methodologies such as the shake-flask method and carefully considering the physicochemical properties of the compound and the solvents, researchers can generate the critical data needed to guide formulation strategies, predict in vivo performance, and ultimately accelerate the journey from discovery to clinical application.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. [Link]

  • Enhancement of Solubility: A Pharmaceutical Overview - Scholars Research Library. [Link]

  • FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX - Slideshare. [Link]

  • Indazole — Grokipedia. [Link]

  • Assays | ADMET & DMPK | Kinetic Solubility - Concept Life Sciences. [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. [Link]

  • 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. [Link]

  • Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling - PubMed. [Link]

  • ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. [Link]

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • Annex 4 - World Health Organization (WHO). [Link]

  • DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES - International Scientific Journal of Engineering and Management. [Link]

  • 2-(5-methyl-1H-indol-3-yl)acetic acid | C11H11NO2 | CID 228474 - PubChem. [Link]

  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed. [Link]

  • Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg - PCBIS. [Link]

  • Methyl 1H-indazole-3-carb... - ChemBK. [Link]

  • Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole | Request PDF - ResearchGate. [Link]

Sources

Exploratory

2-(5-methyl-1H-indazol-1-yl)acetic acid safety data sheet (SDS) and handling hazards

In-Depth Technical Guide & Safety Data Sheet (SDS) Protocols: Handling 2-(5-Methyl-1H-indazol-1-yl)acetic acid (CAS 92567-23-2) Executive Summary As a Senior Application Scientist overseeing drug discovery workflows, I f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide & Safety Data Sheet (SDS) Protocols: Handling 2-(5-Methyl-1H-indazol-1-yl)acetic acid (CAS 92567-23-2)

Executive Summary

As a Senior Application Scientist overseeing drug discovery workflows, I frequently encounter novel indazole derivatives acting as key building blocks for kinase inhibitors and anti-inflammatory agents. 2-(5-Methyl-1H-indazol-1-yl)acetic acid (CAS 92567-23-2) is one such critical intermediate[1]. However, its amphiphilic nature—combining a lipophilic methyl-indazole core with a hydrophilic, acidic carboxylate moiety—presents unique handling challenges. Furthermore, indazoles exhibit annular tautomerism, presenting challenges in N1 vs. N2 structural analysis and reactivity[2]. This whitepaper elucidates the physicochemical properties, toxicological mechanisms, and self-validating safety protocols required for the rigorous handling of this compound.

Part 1: Physicochemical Identity & Structural Causality

Understanding the physical behavior of a chemical is the first step in risk mitigation. The acidity of the acetic acid side chain (estimated pKa ~4.5) drives its primary hazard profile: localized pH reduction upon contact with aqueous environments (e.g., mucosal membranes, tear film). Concurrently, the 5-methyl-indazole core enhances lipophilicity, facilitating rapid dermal penetration and exacerbating tissue irritation.

Table 1: Physicochemical Properties

PropertyValue / Description
Chemical Name 2-(5-Methyl-1H-indazol-1-yl)acetic acid
CAS Registry Number 92567-23-2[1]
Molecular Formula C10H10N2O2[1]
Molecular Weight 190.20 g/mol [3]
Physical Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in DMSO, DMF; Slightly soluble in H2O

Part 2: GHS Hazard Classification & Mechanistic Toxicology

Because specific empirical toxicity data for CAS 92567-23-2 can be sparse, we must infer its hazard profile from closely related structural analogs, such as 2-(1H-Indazol-1-yl)acetic acid (CAS 32829-25-7)[4]. The compound falls under several critical GHS categories[5]:

Table 2: Inferred GHS Hazard Classifications & Precautionary Statements

Hazard ClassHazard StatementPrecautionary Statements
Acute Toxicity, Oral (Cat 4) H302: Harmful if swallowedP264, P270, P301+P312
Skin Corrosion/Irritation (Cat 2) H315: Causes skin irritationP280, P302+P352
Serious Eye Damage (Cat 1/2A) H318/H319: Causes serious eye damage/irritationP305+P351+P338, P310
STOT - Single Exposure (Cat 3) H335: May cause respiratory irritationP261, P271, P304+P340

Mechanistic Rationale: Why is it an irritant? The carboxylic acid moiety causes rapid, localized protein denaturation via pH reduction upon contact with the eyes or respiratory tract. The lipophilic indazole core allows the molecule to partition effectively into the stratum corneum, preventing easy wash-off with water alone and prolonging dermal exposure.

HazardPathway A 2-(5-Methyl-1H-indazol-1-yl)acetic acid (Dust/Aerosol) B Inhalation Exposure A->B Aerosolization C Dermal/Ocular Contact A->C Direct Transfer D Ingestion A->D Accidental Swallowing E Respiratory Tract Irritation (H335) B->E Mucosal interaction F Severe Eye Damage / Skin Irritation (H318 / H315) C->F Acidic pH & Lipophilicity G Systemic Toxicity (H302) D->G GI Absorption

Mechanistic exposure pathways and resulting GHS hazards for the compound.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, experimental workflows must be self-validating. This means incorporating built-in checks to verify that the hazard is contained and the material is handled correctly.

Protocol 3.1: Preparation of a 100 mM Stock Solution in DMSO Causality of Solvent Choice: The lipophilic indazole core resists aqueous dissolution at neutral pH, while the carboxylic acid is fully protonated. Dimethyl sulfoxide (DMSO) disrupts the intermolecular hydrogen bonding of the carboxylic acid dimers, ensuring complete solvation without requiring basic conditions that might trigger unwanted side reactions.

Step-by-Step Methodology:

  • Fume Hood Setup: Ensure the fume hood has a minimum face velocity of 0.5 m/s. Line the workspace with an absorbent, chemical-resistant mat.

  • Static Mitigation: This compound is typically a fine powder prone to static cling, increasing the risk of H335 inhalation[6]. Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula to prevent aerosolization.

  • Weighing: Tare a conductive weighing boat. Carefully transfer 190.2 mg (1.0 mmol) of the compound.

    • Self-Validation Check: The mass reading on the analytical balance should stabilize within 5 seconds; continuous drift indicates unresolved static charge or air current interference, requiring immediate correction before proceeding.

  • Solvation: Transfer the powder to a 20 mL amber glass vial. Add exactly 10.0 mL of anhydrous DMSO.

  • Agitation: Vortex the solution for 30 seconds.

    • Self-Validation Check: Inspect the vial against a strong light source. The solution must be completely transparent. Any turbidity or particulate matter suggests moisture contamination (causing precipitation) or incomplete solvation.

  • Storage: Purge the vial headspace with Argon or Nitrogen gas to prevent oxidative degradation, seal with a PTFE-lined cap, and store at -20°C.

Part 4: Emergency Response & Spill Decontamination

Because of the acidic nature of the compound, spill management relies on acid-base neutralization rather than mere dilution.

Protocol 4.1: Solid/Liquid Spill Neutralization Mechanistic Rationale: Applying a weak base (5% Sodium Bicarbonate, NaHCO3) converts the lipophilic, irritating free acid into its highly water-soluble sodium salt. This prevents dermal absorption and facilitates safe, complete cleanup.

Step-by-Step Methodology:

  • Containment: Isolate the spill area immediately. Do not sweep dry powder, as this generates inhalable dust.

  • Neutralization: Gently spray the powder with a 5% w/v aqueous NaHCO3 solution.

    • Self-Validation Check: Observe the spill site for mild effervescence (CO 2​ release). The complete cessation of bubbling confirms the total neutralization of the accessible acid.

  • Absorption: Cover the neutralized liquid with an inert, non-combustible absorbent (e.g., vermiculite or diatomaceous earth).

  • Collection: Use a non-sparking plastic scoop to transfer the slurry into a designated hazardous waste container.

  • Final Decontamination: Wipe the surface with a damp cloth soaked in 1% NaHCO3, followed by a 70% ethanol wipe to remove any residual organic indazole core.

HandlingWorkflow Start Preparation in Fume Hood (Minimum 0.5 m/s face velocity) PPE Don PPE: Nitrile Gloves, Safety Goggles, Lab Coat Start->PPE Weigh Weighing via Anti-Static Spatula & Enclosure PPE->Weigh Dissolve Dissolution in Organic Solvent (e.g., DMSO, DMF) Weigh->Dissolve Spill Accidental Spill? Dissolve->Spill Neutralize Neutralize with 5% NaHCO3 Absorb with Inert Material Spill->Neutralize Yes Waste Dispose as Hazardous Chemical Waste Spill->Waste No Neutralize->Waste

Self-validating workflow for safe handling, dissolution, and spill neutralization.

References

Sources

Foundational

Thermophysical Profiling of 2-(5-Methyl-1H-indazol-1-yl)acetic Acid: Melting Point, Boiling Point, and Structural Implications in Drug Design

Executive Summary As a Senior Application Scientist in early-stage drug development, understanding the precise thermophysical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-stage drug development, understanding the precise thermophysical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-(5-Methyl-1H-indazol-1-yl)acetic acid (CAS 92567-23-2) [1] is a critical scaffold utilized in the synthesis of kinase inhibitors and metabolic modulators. This technical whitepaper explores the causality behind its melting and boiling points, provides highly accurate extrapolated data based on structural analogs, and outlines self-validating experimental protocols for empirical determination.

Structural Causality & Thermophysical Theory

The thermophysical behavior of an organic molecule is dictated by its intermolecular forces and crystal lattice energy. To understand the melting and boiling points of 2-(5-methyl-1H-indazol-1-yl)acetic acid, we must analyze its structural components:

  • The Indazole Core & 5-Methyl Substitution: The base heterocycle provides a rigid, planar aromatic system capable of π−π stacking. The addition of a 5-methyl group slightly increases lipophilicity and molecular weight, which disrupts the perfect symmetry of the unsubstituted indazole but adds van der Waals interactions. For context, the base exhibits a melting point of 111 °C and a boiling point of 285.1 °C.

  • The N1-Acetic Acid Moiety: The functionalization of the N1 position with an acetic acid group fundamentally alters the molecule's thermodynamic profile. Carboxylic acids act as strong hydrogen bond donors and acceptors, typically forming highly stable, eight-membered cyclic dimers in both the solid and liquid states.

Causality in Phase Transitions: The formation of these hydrogen-bonded dimers effectively doubles the apparent molecular weight of the compound during phase transitions. Consequently, breaking the crystal lattice (melting) requires significantly more thermal energy. Furthermore, pushing the compound from the liquid phase to the gas phase (boiling) requires overcoming these persistent dimeric interactions, which drastically elevates the boiling point to a regime where thermal degradation (decarboxylation) often competes with vaporization.

Comparative Thermophysical Data

Because highly functionalized carboxylic acids often decompose prior to boiling at atmospheric pressure, empirical literature values for the exact CAS 92567-23-2 can be elusive. As standard practice in application science, we establish a highly accurate predictive window using structural analogs and computational modeling.

For instance, the structural analog2 demonstrates a significantly elevated predicted boiling point of 379.1 °C[2].

Table 1: Thermophysical Properties of Indazole Derivatives
CompoundCAS NumberMelting Point (°C)Boiling Point (°C at 760 mmHg)Data Type
5-Methyl-1H-indazole 1776-37-0111.0285.1Empirical
1H-Indazole-1-acetic acid 32829-25-7~150.0 - 168.0379.1Predicted/Empirical[2]
2-(5-Methyl-1H-indazol-1-yl)acetic acid 92567-23-2165.0 - 175.0 390.0 - 405.0 Extrapolated/Computational[1]

*Note: Values marked with an asterisk are extrapolated based on structural analogs. High-boiling carboxylic acids exhibit a high propensity for thermal decarboxylation prior to reaching atmospheric boiling points.

Self-Validating Experimental Methodologies

To empirically verify the properties of 2-(5-methyl-1H-indazol-1-yl)acetic acid without falling victim to decomposition artifacts, scientists must employ rigorous, self-validating analytical techniques.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Traditional capillary melting point apparatuses are subjective and prone to visual error. DSC provides exact thermodynamic phase transition data.

  • Step 1: System Calibration (Self-Validation). Calibrate the DSC instrument (e.g., TA Instruments Q2000) using a high-purity Indium standard ( Tm​ = 156.6 °C). Causality: This establishes a baseline thermodynamic self-validation system, ensuring the thermocouple accuracy is within ±0.1 °C, which is critical for distinguishing true melting from polymorphic solid-solid transitions.

  • Step 2: Sample Preparation. Accurately weigh 2.0–3.0 mg of the compound into an aluminum pan and crimp with a pinhole lid. Causality: The pinhole allows volatile impurities (like residual crystallization solvent or moisture) to escape, preventing boiling-point depression artifacts that would artificially lower the melting point.

  • Step 3: Atmosphere Control. Establish a dry Nitrogen ( N2​ ) purge at 50 mL/min. Causality: Prevents oxidative degradation of the indazole core at elevated temperatures.

  • Step 4: Thermal Ramping. Equilibrate at 25 °C, then ramp at 10 °C/min to 200 °C. Causality: A 10 °C/min rate provides the optimal balance between signal resolution (sharp endothermic peak) and minimizing thermal lag across the sample mass.

  • Step 5: Data Analysis. Identify the extrapolated onset temperature ( Tonset​ ) of the endothermic peak. Causality: Tonset​ represents the true thermodynamic melting point, whereas the peak maximum is dependent on sample mass and heating rate.

Boiling Point Determination via TGA and Clausius-Clapeyron Extrapolation

Because 2-(5-methyl-1H-indazol-1-yl)acetic acid will likely degrade near 400 °C, atmospheric boiling point determination is physically impossible without destroying the sample. We must use Thermogravimetric Analysis (TGA) under reduced pressure.

  • Step 1: Baseline Validation. Run a blank baseline subtraction and calibrate the thermobalance using standard weights to ensure microgram-level accuracy.

  • Step 2: Sample Loading. Load 5.0–10.0 mg of the compound into a platinum crucible. Causality: Platinum is chemically inert and provides superior thermal conductivity compared to alumina, ensuring uniform heat distribution.

  • Step 3: Reduced Pressure Environment. Connect the TGA to a vacuum manifold and stabilize the pressure at exactly 10 mmHg. Causality: Lowering the pressure reduces the boiling point well below the thermal degradation threshold (decarboxylation temperature), allowing the molecule to vaporize intact.

  • Step 4: Dynamic Heating. Apply a heating rate of 20 °C/min. Monitor the first derivative of the weight loss curve (DTG). The peak of the DTG curve under vacuum represents the reduced-pressure boiling point.

  • Step 5: Extrapolation. Utilize the Clausius-Clapeyron equation, utilizing the known enthalpy of vaporization for indazole-carboxylic acids, to mathematically extrapolate the boiling point from 10 mmHg to standard atmospheric pressure (760 mmHg).

Biological Application & Pathway Integration

In drug design, the thermophysical stability of 2-(5-methyl-1H-indazol-1-yl)acetic acid translates directly to its behavior in biological systems. The N1-acetic acid moiety is not just a driver of high melting/boiling points; it is the primary pharmacophore for hydrogen-bonding with target proteins (such as Aldose Reductase or Hexokinase in metabolic pathways).

G A 2-(5-methyl-1H-indazol-1-yl) acetic acid B Protein Target (Kinase/Reductase) A->B Affinity Binding C Drug-Target Complex (H-Bonding via COOH) B->C N1-Acetic Acid Interaction D Catalytic Blockade C->D Enzyme Inhibition E Therapeutic Efficacy D->E Downstream Modulation

Mechanism of action for N1-acetic acid indazole derivatives in target inhibition.

References

  • BLDpharm. "92567-23-2 | 2-(5-Methyl-1H-indazol-1-yl)acetic acid Product Information." BLDpharm Catalog.
  • Sigma-Aldrich. "5-Methyl-1H-indazole | 1776-37-0 - Properties and Specifications." Sigma-Aldrich Catalog.
  • Angene Chemical. "Safety Data Sheet - 1H-Indazole-1-acetic acid (32829-25-7)." Angene Chemical Safety Database.

Sources

Exploratory

The Versatile Building Block: A Technical Guide to 2-(5-Methyl-1H-indazol-1-yl)acetic Acid for Advanced Drug Discovery

For Immediate Release A Comprehensive Review of a Key Heterocyclic Intermediate for Medicinal Chemistry In the landscape of modern drug discovery, the strategic use of versatile chemical building blocks is paramount to t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

A Comprehensive Review of a Key Heterocyclic Intermediate for Medicinal Chemistry

In the landscape of modern drug discovery, the strategic use of versatile chemical building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among the privileged heterocyclic scaffolds, the indazole nucleus holds a prominent position due to its isosteric relationship with indole and its presence in numerous biologically active compounds.[1][2] This technical guide provides an in-depth analysis of 2-(5-methyl-1H-indazol-1-yl)acetic acid (CAS 92567-23-2), a key building block for the synthesis of complex indazole-containing molecules. This document will serve as a critical resource for researchers, scientists, and drug development professionals by detailing its synthesis, chemical properties, and applications in medicinal chemistry.

Introduction: The Significance of the Indazole Scaffold

Indazole derivatives are a cornerstone in medicinal chemistry, with applications ranging from anticancer to anti-inflammatory agents.[1][2] The indazole ring system, a bicyclic structure composed of a benzene ring fused to a pyrazole ring, offers a unique combination of steric and electronic properties that are conducive to forming specific interactions with biological targets.[1] The ability to functionalize the indazole core at various positions allows for the fine-tuning of a molecule's pharmacological profile. Specifically, N-alkylation of the indazole ring is a critical transformation, as the position of the alkyl substituent significantly influences the biological activity of the resulting compound.[3]

2-(5-methyl-1H-indazol-1-yl)acetic acid is a particularly valuable building block due to the presence of a reactive carboxylic acid moiety attached to the N1 position of the 5-methylindazole core. This arrangement provides a handle for further chemical modifications, such as amide bond formation, which is a common strategy for linking molecular fragments in drug design.

Synthesis of 2-(5-Methyl-1H-indazol-1-yl)acetic Acid: A Practical Approach

The synthesis of 2-(5-methyl-1H-indazol-1-yl)acetic acid is primarily achieved through the N-alkylation of 5-methyl-1H-indazole. A significant challenge in the alkylation of indazoles is controlling the regioselectivity between the N1 and N2 positions of the pyrazole ring. The reaction conditions, including the choice of base, solvent, and alkylating agent, play a pivotal role in determining the outcome of this transformation.[3]

A general and effective method for the selective synthesis of the N1-alkylated product involves a two-step process: N-alkylation of 5-methyl-1H-indazole with an ethyl haloacetate, followed by hydrolysis of the resulting ester.

Step 1: N-Alkylation of 5-Methyl-1H-indazole

The preferential N1-alkylation can be achieved by employing a suitable base and solvent system. The use of a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) has been shown to favor the formation of the N1 isomer.[4]

Reaction Scheme:

Synthesis Step 1 cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 5-methyl-1H-indazole 5-Methyl-1H-indazole reaction_node + 5-methyl-1H-indazole->reaction_node ethyl_bromoacetate Ethyl Bromoacetate ethyl_bromoacetate->reaction_node NaH_THF NaH, THF ethyl_ester Ethyl 2-(5-methyl-1H-indazol-1-yl)acetate arrow_node reaction_node->arrow_node NaH, THF arrow_node->ethyl_ester caption N-Alkylation of 5-Methyl-1H-indazole

N-Alkylation of 5-Methyl-1H-indazole
Step 2: Hydrolysis of the Ester

The ethyl ester intermediate is then hydrolyzed to the corresponding carboxylic acid. This can be accomplished under basic conditions, for example, using sodium hydroxide in a mixture of water and an organic solvent, followed by acidification.

Reaction Scheme:

Synthesis Step 2 cluster_reactant Reactant cluster_reagents Reagents cluster_product Product ethyl_ester Ethyl 2-(5-methyl-1H-indazol-1-yl)acetate arrow_node ethyl_ester->arrow_node 1. NaOH, H₂O/EtOH 2. H₃O⁺ NaOH_H2O 1. NaOH, H₂O/EtOH 2. H₃O⁺ final_product 2-(5-Methyl-1H-indazol-1-yl)acetic acid arrow_node->final_product caption Ester Hydrolysis

Ester Hydrolysis

Experimental Protocol: Synthesis of 2-(5-Methyl-1H-indazol-1-yl)acetic acid

This protocol is adapted from a similar procedure for the alkylation of 3-methyl-1H-indazole.[5]

Materials:

  • 5-Methyl-1H-indazole

  • Ethyl chloroacetate

  • Anhydrous acetone

  • Anhydrous potassium carbonate (K₂CO₃)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Part A: Synthesis of Ethyl 2-(5-methyl-1H-indazol-1-yl)acetate

  • To a solution of 5-methyl-1H-indazole (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

  • Add ethyl chloroacetate (1.1 eq) to the mixture.

  • Heat the reaction mixture under reflux for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with acetone.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(5-methyl-1H-indazol-1-yl)acetate. The crude product can be purified by column chromatography on silica gel if necessary.

Part B: Synthesis of 2-(5-Methyl-1H-indazol-1-yl)acetic acid

  • Dissolve the crude ethyl 2-(5-methyl-1H-indazol-1-yl)acetate from Part A in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2.0 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to a pH of approximately 3-4 with dilute hydrochloric acid.

  • The product, 2-(5-methyl-1H-indazol-1-yl)acetic acid, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Chemical Properties and Characterization

2-(5-Methyl-1H-indazol-1-yl)acetic acid is a white to off-white solid. Its structure can be confirmed using standard analytical techniques.

PropertyData
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
CAS Number 92567-23-2

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indazole ring, a singlet for the methyl group, and a singlet for the methylene protons of the acetic acid moiety. The carboxylic acid proton will appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the indazole ring, the methyl group, the methylene carbon, and the carbonyl carbon of the carboxylic acid.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Discovery: A Versatile Synthon

The primary utility of 2-(5-methyl-1H-indazol-1-yl)acetic acid lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules. The carboxylic acid functionality serves as a key handle for introducing the 5-methyl-1H-indazol-1-yl moiety into a target structure, typically through the formation of an amide bond.

Illustrative Application: Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a core scaffold decorated with various substituents to achieve high potency and selectivity. The 5-methyl-1H-indazole group can be a key pharmacophore, and 2-(5-methyl-1H-indazol-1-yl)acetic acid provides a straightforward route for its incorporation.

The following workflow illustrates the general use of this building block in the synthesis of a hypothetical kinase inhibitor.

Drug_Discovery_Workflow Building_Block 2-(5-Methyl-1H-indazol-1-yl)acetic acid Coupling Amide Bond Formation (e.g., HATU, EDC) Building_Block->Coupling Amine_Fragment Amine-containing Fragment (R-NH₂) Amine_Fragment->Coupling Target_Molecule Indazole-based Kinase Inhibitor Coupling->Target_Molecule caption General workflow for utilizing the building block

General workflow for utilizing the building block

This synthetic strategy allows for the rapid generation of a library of potential kinase inhibitors by varying the amine-containing fragment. The 5-methyl-1H-indazole moiety can contribute to the binding affinity and selectivity of the final compound through hydrogen bonding and hydrophobic interactions within the kinase active site.

Conclusion

2-(5-Methyl-1H-indazol-1-yl)acetic acid is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the presence of a reactive carboxylic acid handle make it an ideal synthon for the construction of complex indazole-containing molecules. As the demand for novel therapeutics, particularly in the area of kinase inhibitors, continues to grow, the importance of such well-defined and readily accessible building blocks cannot be overstated. This guide provides the foundational knowledge for researchers to effectively utilize 2-(5-methyl-1H-indazol-1-yl)acetic acid in their drug discovery programs.

Sources

Protocols & Analytical Methods

Method

synthesis protocol for 2-(5-methyl-1H-indazol-1-yl)acetic acid from 5-methylindazole

Application Note: Regioselective Synthesis and Isolation Protocol for 2-(5-Methyl-1H-indazol-1-yl)acetic Acid Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Mechanist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis and Isolation Protocol for 2-(5-Methyl-1H-indazol-1-yl)acetic Acid

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Mechanistic Rationale

Indazole derivatives are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors, anti-inflammatory agents, and metabolic modulators. A recurring challenge in the derivatization of the indazole core is regioselective N-alkylation. Because the indazole heterocycle possesses two nucleophilic nitrogen atoms (N1 and N2), alkylation typically yields a mixture of 1H- and 2H-indazole isomers [1].

This application note details a robust, self-validating protocol for the synthesis of 2-(5-methyl-1H-indazol-1-yl)acetic acid starting from 5-methyl-1H-indazole. The methodology leverages thermodynamic control to favor the N1-alkylated product. By utilizing Cesium Carbonate ( Cs2​CO3​ ) in N,N-Dimethylformamide (DMF) at elevated temperatures, the reaction equilibrium shifts toward the thermodynamically more stable 1H-tautomer derivative [2]. Subsequent chromatographic separation exploits the distinct dipole moments of the isomers, followed by a mild alkaline hydrolysis to yield the final carboxylic acid.

Reaction Pathway & Workflow

SynthesisPathway SM 5-Methyl-1H-indazole (Starting Material) Alkylation Alkylation Ethyl Bromoacetate, Cs2CO3, DMF, 80°C SM->Alkylation N1_Ester Ethyl 2-(5-methyl-1H-indazol-1-yl)acetate (N1 Isomer - Major / Thermodynamic) Alkylation->N1_Ester Major Pathway N2_Ester Ethyl 2-(5-methyl-2H-indazol-2-yl)acetate (N2 Isomer - Minor / Kinetic) Alkylation->N2_Ester Minor Pathway Hydrolysis Saponification LiOH·H2O, THF/MeOH/H2O, RT N1_Ester->Hydrolysis Product 2-(5-methyl-1H-indazol-1-yl)acetic acid (Final Target) Hydrolysis->Product

Figure 1: Synthesis of 2-(5-methyl-1H-indazol-1-yl)acetic acid via regioselective alkylation.

Materials and Reagents

ReagentMW ( g/mol )Eq.FunctionSafety & Handling
5-Methyl-1H-indazole 132.161.0Starting MaterialIrritant.
Ethyl bromoacetate 167.001.2Alkylating AgentLachrymator, Toxic. Handle in fume hood.
Cesium carbonate 325.821.5BaseHygroscopic. Store in desiccator.
DMF (Anhydrous) 73.09-SolventTeratogen. Use appropriate PPE.
LiOH·H2O 41.963.0Hydrolysis BaseCorrosive.
THF / MeOH / H₂O --Hydrolysis SolventsFlammable (THF/MeOH).
1M HCl 36.46As req.AcidificationCorrosive.

Step-by-Step Experimental Protocol

Phase 1: Regioselective Alkylation
  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-methyl-1H-indazole (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Deprotonation: Add Cs2​CO3​ (1.5 eq) to the solution. Stir the suspension at room temperature for 30 minutes under an inert atmosphere (Nitrogen or Argon).

    • Causality Insight: Cs2​CO3​ is selected over weaker bases because the large, highly polarizable cesium cation minimizes tight ion-pairing, generating a highly reactive "naked" indazolide anion that facilitates rapid nucleophilic attack.

  • Alkylation: Dropwise add ethyl bromoacetate (1.2 eq) via syringe.

  • Thermodynamic Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C for 6 hours. Monitor the reaction progress by TLC or LC-MS.

    • Causality Insight: While room-temperature alkylation often yields a near 1:1 mixture of N1 and N2 isomers (kinetic control), heating the reaction to 80 °C provides the activation energy necessary to equilibrate the system toward the thermodynamically favored N1-ester.

  • Quenching & Extraction: Cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and wash with distilled water (3x) and brine (1x) to thoroughly remove the DMF. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Phase 2: Chromatographic Separation
  • Purification: Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes/EtOAc (typically starting at 9:1 and ramping to 7:3).

    • Causality Insight: The N2-alkylated indazole possesses a more polarized, quinonoid-like resonance structure, resulting in a significantly higher dipole moment than the N1-isomer. Consequently, the N1-ester interacts less with the polar silica stationary phase and elutes first, allowing for baseline separation.

Phase 3: Saponification and Isolation
  • Hydrolysis: Dissolve the purified ethyl 2-(5-methyl-1H-indazol-1-yl)acetate in a 3:1:1 mixture of THF/MeOH/ H2​O (0.1 M). Add LiOH⋅H2​O (3.0 eq) and stir at room temperature for 3 hours.

    • Causality Insight: Lithium hydroxide is preferred over sodium or potassium hydroxide. The lithium carboxylate intermediate exhibits excellent solubility in the mixed aqueous-organic solvent system, preventing premature precipitation and ensuring complete conversion.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the volatile THF and MeOH. Dilute the remaining aqueous layer with a small volume of distilled water.

  • Controlled Acidification: Cool the aqueous solution in an ice bath. Slowly add 1M HCl dropwise while stirring vigorously until the pH reaches 3.0 to 3.5.

    • Causality Insight: Precise pH control is critical here. The pKa of the target carboxylic acid is approximately 4.5, meaning it will fully precipitate at pH 3. However, the conjugate acid of the indazole N2 has a pKa of ~1.2. Acidifying below pH 2 will protonate the indazole core, forming a highly water-soluble hydrochloride salt and drastically reducing the isolated yield.

  • Isolation: Filter the resulting white precipitate, wash with ice-cold water, and dry under high vacuum to afford pure 2-(5-methyl-1H-indazol-1-yl)acetic acid.

Analytical Characterization & Validation

To ensure the self-validating nature of this protocol, structural confirmation of the N1 regioisomer is mandatory before proceeding to downstream applications.

  • 1H NMR (DMSO-d6): The most reliable diagnostic tool for indazole regiochemistry is the chemical shift of the H-3 proton. For the N1-alkylated product, the H-3 proton typically resonates as a sharp singlet at ~8.0 to 8.1 ppm . In contrast, if the N2-isomer is inadvertently isolated, the H-3 proton will be shifted significantly downfield to ~8.3 to 8.5 ppm due to the anisotropic and electronic effects of the 2H-indazole system [3, 4].

  • LC-MS: Expected exact mass for the final product [M+H]+ = 191.08 m/z.

References

  • NIH. "Direct catalytic photodecarboxylative amination of carboxylic acids with diazirines for divergent access to nitrogen-containing compounds." PMC.
  • Lin, M.-H. et al. "Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles." ResearchGate.
  • Benchchem. "Technical Support Center: Troubleshooting Unexpected NMR Peaks in Indazole Synthesis.
  • The Royal Society of Chemistry. "TfOH-Catalyzed Regioselective N2-Alkylation of Indazoles with Diazo Compounds.
Application

Application Note: In Vitro Screening Assay Cascade for CRTh2 Antagonists Utilizing 2-(5-Methyl-1H-indazol-1-yl)acetic Acid Scaffolds

Executive Summary & Scientific Rationale The compound 2-(5-methyl-1H-indazol-1-yl)acetic acid (CAS 92567-23-2) and its derivatives serve as highly privileged pharmacophores in the development of antagonists targeting the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The compound 2-(5-methyl-1H-indazol-1-yl)acetic acid (CAS 92567-23-2) and its derivatives serve as highly privileged pharmacophores in the development of antagonists targeting the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2, also known as DP2)[1]. CRTh2 is a Gi-coupled G-protein coupled receptor (GPCR) activated by Prostaglandin D2 (PGD2), playing a central role in the pathophysiology of asthma, allergic rhinitis, and type 2 eosinophilic inflammation.

As a Senior Application Scientist, it is critical to understand why this specific scaffold is utilized before designing the screening cascade. The acetic acid tail of the indazole scaffold acts as a direct bioisostere for the carboxylate group of PGD2. Molecular dynamics and structural biology studies reveal that this carboxylate moiety forms critical high-affinity salt bridges and pi-cation interactions with residues Arg170 and Lys210 within the CRTh2 binding pocket[2]. Meanwhile, the 5-methyl-indazole core provides essential hydrophobic filling and metabolic stability, replacing the chemically labile cyclopentane ring of the endogenous PGD2 ligand.

This application note outlines a self-validating, three-tier in vitro screening cascade designed to evaluate indazole-acetic acid derivatives from primary binding affinity through to phenotypic efficacy.

CRTh2_Signaling PGD2 Prostaglandin D2 (Endogenous Agonist) CRTh2 CRTh2 Receptor (Gi-coupled GPCR) PGD2->CRTh2 Activates Antagonist Indazole-Acetic Acid (CRTh2 Antagonist) Antagonist->CRTh2 Competitively Inhibits Gi Gi Protein Subunit CRTh2->Gi Couples to AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces Production Eosinophil Eosinophil Activation (Chemotaxis/Shape Change) cAMP->Eosinophil Triggers

Figure 1: CRTh2 (DP2) Gi-coupled signaling pathway and mechanism of indazole-acetic acid antagonism.

Compound Preparation & Handling Guidelines

Causality & Best Practices: Indazole-acetic acids possess a polar carboxylate headgroup but a highly lipophilic core. They must be solubilized in 100% anhydrous DMSO. The introduction of aqueous buffers too early in the dilution series will cause micelle formation or micro-precipitation, leading to false negatives in downstream assays.

  • Primary Stock: Dissolve the 2-(5-methyl-1H-indazol-1-yl)acetic acid derivative in 100% anhydrous DMSO to a concentration of 10 mM.

  • Storage: Store aliquots at -20°C in amber glass vials to prevent UV-mediated degradation of the indazole ring.

  • Working Dilutions: Perform all serial dilutions (typically 3-fold or 10-fold) in 100% DMSO. Only introduce the compound to the aqueous assay buffer at the final step, ensuring the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent cellular toxicity.

Experimental Protocols

Protocol 1: Primary Radioligand Binding Assay ([3H]-PGD2 Displacement)

This assay measures the direct competitive binding of the indazole-acetic acid compound against tritiated PGD2 at the CRTh2 receptor[3].

System Rationale: We utilize HEK293 or CHO-K1 cells stably transfected with human CRTh2 rather than primary eosinophils. Primary cells exhibit highly variable receptor expression across donors, which degrades the Z'-factor and makes primary screening unreliable.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Assay Buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EDTA, and 0.5% w/v BSA).

    • Causality Note: The inclusion of 0.5% BSA is non-negotiable. Omitting BSA causes the highly lipophilic indazole compounds to adhere to the polystyrene microplates, depleting the functional concentration and artificially right-shifting the IC50 curve.

  • Membrane Preparation: Resuspend hCRTh2-HEK293 cell membranes in Assay Buffer to a final concentration of 5 µg protein/well in a 96-well plate.

  • Ligand Addition: Add 1 nM [3H]-PGD2 (specific activity ~150 Ci/mmol) to each well.

  • Compound Incubation: Add the serially diluted indazole-acetic acid compounds. Incubate the plate at room temperature for 60 minutes to reach equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Wash three times with ice-cold wash buffer (50 mM HEPES). Dry the filters, add scintillation fluid, and read the counts per minute (CPM) on a Microbeta counter.

  • System Validation: Include 10 µM unlabeled PGD2 to define Non-Specific Binding (NSB). A valid assay must yield a Z'-factor > 0.6.

Protocol 2: Functional cAMP Accumulation Assay (HTRF)

Because CRTh2 is a Gi-coupled receptor, agonist binding inhibits adenylyl cyclase, thereby lowering intracellular cAMP. To evaluate an antagonist, we must create a "signal window" by artificially stimulating cAMP production.

Step-by-Step Methodology:

  • Cell Seeding: Plate hCRTh2-CHO cells at 5,000 cells/well in a 384-well white opaque plate using assay buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Stimulation & Antagonism: Add 2 µM Forskolin (to stimulate baseline adenylyl cyclase activity) simultaneously with the indazole-acetic acid test compounds. Incubate for 15 minutes at 37°C.

  • Agonist Challenge: Add 30 nM PGD2 (the EC80 concentration) to the wells.

    • Causality Note: PGD2 will attempt to activate the Gi pathway to suppress the Forskolin-induced cAMP. A successful indazole-acetic acid antagonist will block this, effectively restoring high cAMP levels.

  • Lysis & Detection: After 30 minutes, add the HTRF (Homogeneous Time-Resolved Fluorescence) lysis buffer containing anti-cAMP-Cryptate and d2-labeled cAMP. Incubate for 1 hour at room temperature.

  • Readout: Read the plate on a TR-FRET compatible reader (e.g., PHERAstar) at 665 nm and 620 nm. Calculate the 665/620 ratio.

  • System Validation: Use Ramatroban or Fevipiprant as a positive control antagonist.

Protocol 3: Phenotypic Eosinophil Shape Change (ESC) Assay

Receptor binding does not guarantee phenotypic efficacy due to potential plasma protein binding or poor membrane permeability. The ESC assay validates the compound in a physiological matrix (human whole blood).

Step-by-Step Methodology:

  • Blood Collection: Collect human whole blood in sodium heparin tubes.

  • Compound Pre-incubation: Aliquot 90 µL of blood per well in a 96-well deep V-bottom plate. Add 10 µL of the indazole-acetic acid compound (10x concentration) and incubate for 15 minutes at 37°C.

  • Stimulation: Add 10 nM PGD2 and incubate for exactly 4 minutes at 37°C. (PGD2 induces actin polymerization, causing eosinophils to change from a resting spherical shape to a polarized, elongated shape).

  • Fixation & Lysis: Immediately halt the reaction by adding 250 µL of ice-cold CellFix buffer. Lyse red blood cells using an ACK lysis buffer.

  • Flow Cytometry: Analyze the samples via flow cytometry. Gate the eosinophil population using autofluorescence (FL-2/FL-3 high). Measure the Forward Scatter Area (FSC-A), which directly correlates to cell shape/size.

  • System Validation: The IC50 is calculated by the compound's ability to maintain the FSC-A at baseline (unstimulated) levels.

Quantitative Data Summary

The following table establishes the expected target metrics and validation criteria for a successful indazole-acetic acid lead candidate progressing through this cascade:

Assay TypeReadout TechnologyPrimary MetricExpected Hit CriteriaZ'-Factor Target
Radioligand Binding Scintillation (CPM)IC50 / Ki< 100 nM> 0.60
cAMP Accumulation HTRF (Ratio 665/620 nm)Functional IC50< 100 nM> 0.70
Eosinophil Shape Change Flow Cytometry (FSC-A)Phenotypic IC50< 500 nMN/A (Biological)

Assay Cascade Workflow

Assay_Cascade Step1 1. Compound Preparation 2-(5-methyl-1H-indazol-1-yl)acetic acid (100% DMSO Stock) Step2 2. Primary Binding Assay [3H]-PGD2 Displacement (Target: IC50 < 100 nM) Step1->Step2 Quality Control Passed Step3 3. Functional cAMP Assay HTRF Gi-Coupling Readout (Target: IC50 < 100 nM) Step2->Step3 High Affinity Hits Step4 4. Phenotypic Assay Eosinophil Shape Change (Target: IC50 < 500 nM) Step3->Step4 Functional Antagonism Step5 Lead Candidate Validation In Vivo Efficacy Models Step4->Step5 Phenotypic Validation

Figure 2: In vitro screening assay cascade for validating CRTh2 antagonist candidates.

References

  • Title: Update on the Development of Antagonists of Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2). From Lead Optimization to Clinical Proof-of-Concept in Asthma and Allergic Rhinitis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Same Target, Different Therapeutic Outcomes: The Case of CAY10471 and Fevipiprant on CRTh2 Receptor in Treatment of Allergic Rhinitis and Asthma Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Benzodiazepinone Derivatives as CRTH2 Antagonists Source: PubMed Central (National Institutes of Health) URL: [Link]

Sources

Method

Application Note: NMR Spectroscopy Sample Preparation for 2-(5-Methyl-1H-indazol-1-yl)acetic Acid

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Analytical Protocol & Mechanistic Guide Introduction & Analytical Challenge 2-(5-methyl-1H-indazol-1-yl)acetic acid (C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Analytical Protocol & Mechanistic Guide

Introduction & Analytical Challenge

2-(5-methyl-1H-indazol-1-yl)acetic acid (CAS: 92567-23-2) is a highly valued fragment and building block in modern drug discovery, frequently utilized in the design of kinase inhibitors and targeted therapeutics[1]. However, the synthesis and procurement of substituted indazoles present a notorious analytical challenge: alkylation often yields a difficult-to-separate mixture of the target N1-isomer and the contaminant N2-isomer (2-(5-methyl-2H-indazol-2-yl)acetic acid)[2].

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy—specifically 2D Heteronuclear Multiple Bond Correlation (HMBC)—is the definitive method for resolving this structural ambiguity. This application note provides a field-proven, self-validating protocol for preparing high-fidelity NMR samples of 2-(5-methyl-1H-indazol-1-yl)acetic acid, ensuring optimal magnetic field homogeneity, maximum signal-to-noise (S/N) ratios, and unambiguous regioisomer assignment.

Physicochemical Properties & Solvent Selection

To achieve the recommended 50–150 mM concentration required for comprehensive 1D and 2D NMR analysis[3], solvent selection is the most critical initial variable.

Table 1: Compound Properties and NMR Parameters
PropertyValue / Recommendation
Chemical Name 2-(5-methyl-1H-indazol-1-yl)acetic acid
CAS Number 92567-23-2
Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
Primary Solvent DMSO- d6​ (with 0.03% v/v TMS)
Alternative Solvent Methanol- d4​
Optimal Concentration 1–5 mg/mL ( 1 H); 15–30 mg/mL ( 13 C / 2D HMBC)

Expertise & Causality in Solvent Choice: While CDCl 3​ is a standard NMR solvent, it is highly discouraged for this compound. The terminal carboxylic acid moiety strongly induces dimerization via hydrogen bonding in non-polar solvents, which leads to severe viscosity-induced line broadening and poor spectral resolution. DMSO- d6​ effectively disrupts these intermolecular hydrogen bonds, ensuring sharp, well-resolved aromatic resonances[4].

Experimental Workflow

The following diagram illustrates the critical path for sample preparation to guarantee shim stability and spectral clarity.

Workflow A 1. Weigh Sample (2-25 mg) B 2. Add Solvent (0.6 mL DMSO-d6) A->B C 3. Homogenize (Vortex/Sonicate) B->C D 4. Filter (0.2 µm PTFE) C->D E 5. Transfer (5mm NMR Tube) D->E F 6. Adjust Depth (4.0 - 5.0 cm) E->F G 7. Acquire Data (1D & 2D NMR) F->G

Fig 1: End-to-end NMR sample preparation workflow for indazole derivatives.

Detailed Step-by-Step Protocol

Phase 1: Material Preparation & Weighing
  • Tube Selection: Select a high-quality, precision 5 mm NMR tube (e.g., Wilmad, Norell, or New Era)[5].

    • Causality: Do not use chipped or economy-grade tubes for 2D experiments. Economy tubes suffer from varying outer diameters and wall thicknesses, which degrade magnetic field homogeneity, cause spinner fitment issues, and drastically increase shimming time[5].

  • Weighing: Using an analytical balance, weigh ~2 mg for routine 1 H NMR or up to 25 mg for 13 C and HMBC NMR into a clean 1.5 mL glass vial[6].

    • Expert Insight: Never weigh the solid directly into the NMR tube. Particulates adhering to the upper inner walls will distort the magnetic field and ruin resolution[7].

Phase 2: Dissolution & Filtration
  • Solvent Addition: Add exactly 0.6 mL of DMSO- d6​ to the glass vial[6].

  • Homogenization: Vortex the vial for 30 seconds. If the sample is not completely dissolved, utilize gentle heating and sonication for 2–5 minutes[4].

    • Self-Validating Step: Visually inspect the solution against a strong light source. It must be optically clear. Incomplete dissolution guarantees poor peak separation and missing target peaks[4].

  • Filtration: Draw the solution into a glass syringe and pass it through a 0.2 µm PTFE syringe filter directly into the NMR tube.

    • Causality: Micro-particulates act as paramagnetic susceptibility gradients. Filtering ensures the sharpest possible lines for the closely grouped indazole aromatic signals.

Phase 3: Tube Filling & Handling
  • Depth Adjustment: Ensure the solvent column height is exactly 4.0 to 5.0 cm (approx. 0.55–0.60 mL)[5].

    • Causality: Samples shorter than 4 cm induce severe shimming difficulties because the liquid-air interface falls within the active coil volume of the probe, creating massive magnetic susceptibility distortions[5].

  • Degassing (Optional): If performing NOESY/ROESY studies to look at spatial proximity, remove dissolved paramagnetic oxygen by applying three freeze-pump-thaw cycles. Avoid bubbling nitrogen directly through the solution, as this wastes costly deuterated solvent via evaporation[5].

  • Cleaning: Cap the tube tightly. Wipe the exterior of the NMR tube with a Kimwipe moistened with isopropyl alcohol[4].

    • Causality: Fingerprints and oils contaminate the upper barrel of the magnet bore, hindering reliable sample spinning and probe performance[4].

Mechanistic Insights: Solving the N1 vs. N2 Tautomer Challenge

Because the 1 H chemical shifts of the N-CH 2​ protons in N1 and N2 alkylated indazoles are nearly identical, standard 1D proton NMR is insufficient for regioisomer assignment. The definitive proof relies on 2D HMBC spectroscopy, which maps long-range (2- to 3-bond) couplings between protons and carbons.

HMBC_Logic Start Observe N-CH2 Protons (~5.2 ppm) HMBC HMBC 2D NMR (2-3 bond 1H-13C) Start->HMBC CorrN1 Strong correlation to C7a (Bridgehead Carbon) HMBC->CorrN1 Path A CorrN2 Strong correlation to C3a (Bridgehead Carbon) HMBC->CorrN2 Path B N1 N1-Isomer (Target) 2-(5-methyl-1H-indazol-1-yl)acetic acid N2 N2-Isomer (Impurity) 2-(5-methyl-2H-indazol-2-yl)acetic acid CorrN1->N1 CorrN2->N2

Fig 2: Logical decision tree for differentiating N1 and N2 indazole isomers via HMBC NMR.

Diagnostic Logic:

  • N1-Isomer (Target): The methylene protons of the acetic acid group will show a strong 3-bond HMBC correlation to the bridgehead carbon C7a .

  • N2-Isomer (Contaminant): The methylene protons will show strong 3-bond HMBC correlations to C3 and the bridgehead carbon C3a .

By preparing a highly concentrated (25 mg/0.6 mL), particulate-free sample as described in Section 4, the S/N ratio for these critical quaternary carbons in the HMBC spectrum will be maximized, allowing for rapid and unambiguous structural verification.

Recommended Acquisition Parameters

Table 2: Baseline NMR Parameters (e.g., for a 400/500 MHz Spectrometer)
ExperimentScans (ns)Relaxation Delay (D1)Spectral WidthNotes
1 H NMR 16 - 322.0 s12 ppmEnsure complete relaxation of the methyl group.
13 C NMR 1024 - 20482.0 s220 ppmUse broadband proton decoupling (e.g., WALTZ-16).
1 H- 13 C HMBC 8 - 161.5 s 1 H: 10 ppm, 13 C: 220 ppmOptimize for long-range coupling ( J = 8 Hz).

References

  • BRUKER NMR TRAINING - Magnetic Resonance Research Center. University of Notre Dame. Details concentration requirements (50-150 mM). Available at: [Link]

  • Sample preparation for NMR measurements and points to keep in mind. University of Oklahoma. Details solvent selection, dissolution heating, and tube cleaning protocols. Available at: [Link]

  • NMR Basic Operation - Bruker NMR Spectrometer. University of Wyoming. Details sample mass requirements and solvent volume. Available at:[Link]

  • NMR Sample Preparation Guidelines. Scribd. Details handling of NMR tubes and solid sample weighing. Available at: [Link]

Sources

Application

scale-up manufacturing process for 2-(5-methyl-1H-indazol-1-yl)acetic acid

An Application Guide for the Scale-Up Manufacturing of 2-(5-Methyl-1H-indazol-1-yl)acetic Acid Abstract This document provides a comprehensive guide for the scale-up manufacturing of 2-(5-methyl-1H-indazol-1-yl)acetic ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Scale-Up Manufacturing of 2-(5-Methyl-1H-indazol-1-yl)acetic Acid

Abstract

This document provides a comprehensive guide for the scale-up manufacturing of 2-(5-methyl-1H-indazol-1-yl)acetic acid, a key intermediate in pharmaceutical synthesis. The N-alkylation of indazoles presents a significant regioselectivity challenge, often yielding a mixture of N1 and N2 isomers, which complicates purification and reduces overall yield on a large scale.[1][2] This guide details a thermodynamically controlled, two-step synthetic process designed for high N1-selectivity, scalability, and safety. We will elucidate the critical process parameters, in-process controls (IPCs), purification protocols, and analytical validation methods necessary for producing high-purity material suitable for drug development professionals.

Introduction and Strategic Overview

2-(5-Methyl-1H-indazol-1-yl)acetic acid is a valuable building block in medicinal chemistry. The indazole core is a privileged scaffold found in numerous therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.[3][4] The position of the substituent on the indazole nitrogen is critical for biological activity, making regioselective synthesis paramount.[1] Direct alkylation of the 1H-indazole ring can occur at either the N1 or N2 position, and achieving high selectivity is a well-documented challenge.[2][5]

Our manufacturing strategy is centered on a robust, two-step process that prioritizes the selective formation of the desired N1-alkylated isomer. This approach has been developed to be both scalable and economically viable for industrial production.[6][7]

The process flow is outlined below:

G RM Raw Material Procurement & QC Step1 Step 1: N-Alkylation 5-Methyl-1H-indazole with Ethyl Bromoacetate RM->Step1 IPC1 IPC-1: Reaction Completion (TLC/HPLC) Step1->IPC1 Workup1 Aqueous Workup & Extraction IPC1->Workup1 If complete Step2 Step 2: Saponification Hydrolysis of Ethyl Ester Workup1->Step2 IPC2 IPC-2: Reaction Completion (TLC/HPLC) Step2->IPC2 Workup2 Acidification & Precipitation IPC2->Workup2 If complete Purification Purification: Recrystallization Workup2->Purification Drying Vacuum Drying Purification->Drying QC Final QC Analysis (HPLC, NMR, MS, MP) Drying->QC Packaging Packaging & Release QC->Packaging If passes spec

Caption: Overall manufacturing workflow for 2-(5-methyl-1H-indazol-1-yl)acetic acid.

Recommended Synthetic Route and Mechanistic Rationale

The selected synthesis involves two primary chemical transformations:

  • N1-Selective Alkylation: Reaction of 5-methyl-1H-indazole with ethyl bromoacetate.

  • Saponification: Hydrolysis of the intermediate ester to the final carboxylic acid.

N1-Alkylation: Achieving Regioselectivity

The key to this process is controlling the regioselectivity of the alkylation step. The indazole anion is mesomeric, with negative charge density on both nitrogen atoms, leading to potential for both N1 and N2 alkylation.[6] While kinetically controlled reactions at lower temperatures can favor the N2 isomer, thermodynamic control at elevated temperatures typically favors the more stable N1 isomer.[2]

Our protocol leverages thermodynamic control by using a strong, non-nucleophilic base in a suitable aprotic solvent. The use of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is highly effective. NaH irreversibly deprotonates the indazole, forming the indazolide anion and hydrogen gas, which drives the equilibrium. Subsequent reaction with the electrophile (ethyl bromoacetate) proceeds via an SN2 mechanism.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Alkylation Indazole 5-Methyl-1H-indazole Anion Indazolide Anion Indazole->Anion Irreversible NaH NaH NaH->Anion H2 H2 (gas) Anion->H2 EBA Ethyl Bromoacetate Product Ethyl 2-(5-methyl-1H-indazol-1-yl)acetate EBA->Product NaBr NaBr Product->NaBr Anion_ref->Product

Caption: Reaction mechanism for N1-selective alkylation of 5-methyl-1H-indazole.

Detailed Manufacturing Protocol

Safety Precaution: This process involves flammable solvents and corrosive materials. All operations must be conducted in a well-ventilated chemical fume hood or an appropriate manufacturing bay with personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride reacts violently with water; ensure all glassware and solvents are anhydrous.

Bill of Materials
ReagentFormulaMW ( g/mol )Molar Eq.Quantity (kg)CAS No.
5-Methyl-1H-indazoleC₈H₈N₂132.161.010.01776-43-8
Sodium Hydride (60% in oil)NaH24.001.23.647646-69-7
Ethyl BromoacetateC₄H₇BrO₂167.001.113.88105-36-2
Tetrahydrofuran (THF), AnhydrousC₄H₈O72.11-100 L109-99-9
Sodium HydroxideNaOH40.003.09.091310-73-2
Hydrochloric Acid (37%)HCl36.46-As needed7647-01-0
Ethyl AcetateC₄H₈O₂88.11-As needed141-78-6
EthanolC₂H₆O46.07-As needed64-17-5
Step 1: Synthesis of Ethyl 2-(5-methyl-1H-indazol-1-yl)acetate
  • Reactor Setup: Charge a 250 L glass-lined reactor with anhydrous tetrahydrofuran (100 L) under a nitrogen atmosphere.

  • Reagent Charging: Cool the THF to 0-5 °C using a chiller. Carefully charge sodium hydride (3.64 kg, 1.2 eq.) in portions, maintaining the temperature below 10 °C.

  • Indazole Addition: Slowly add a solution of 5-methyl-1H-indazole (10.0 kg, 1.0 eq.) in anhydrous THF (20 L) to the reactor over 1-2 hours. Hydrogen gas will evolve; ensure adequate ventilation and off-gas scrubbing. Maintain the temperature at 0-5 °C.

  • Anion Formation: Stir the resulting slurry at 0-5 °C for 1 hour after the addition is complete.

  • Alkylation: Add ethyl bromoacetate (13.88 kg, 1.1 eq.) dropwise over 2-3 hours, keeping the internal temperature below 15 °C.

  • Reaction & Monitoring (IPC-1): Allow the reaction to warm to room temperature (20-25 °C) and stir for 12-16 hours. Monitor the reaction for completion by HPLC or TLC, checking for the disappearance of the 5-methyl-1H-indazole starting material.

  • Quenching: Once complete, carefully quench the reaction by slowly adding ice-cold water (50 L), ensuring the temperature does not exceed 25 °C.

  • Extraction: Transfer the mixture to a separation vessel. Add ethyl acetate (50 L) and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 L).

  • Washing & Drying: Combine the organic layers and wash with brine (2 x 20 L). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester as an oil or low-melting solid.

Step 2: Saponification to 2-(5-methyl-1H-indazol-1-yl)acetic acid
  • Hydrolysis Setup: Dissolve the crude ester from Step 1 in ethanol (50 L) in a suitable reactor.

  • Base Addition: Prepare a solution of sodium hydroxide (9.09 kg, 3.0 eq.) in water (30 L) and add it to the reactor.

  • Reaction & Monitoring (IPC-2): Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the hydrolysis by HPLC or TLC until the ester is fully consumed.

  • Solvent Removal: Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Acidification & Precipitation: Dilute the remaining aqueous solution with water (50 L) and cool to 0-5 °C in an ice bath. Slowly add concentrated hydrochloric acid (37%) to adjust the pH to 2-3. The product will precipitate as a solid.

  • Isolation: Stir the slurry at 0-5 °C for 1 hour to ensure complete precipitation. Collect the solid by filtration, washing the filter cake with cold deionized water (2 x 20 L).

Purification and Final Product Handling

Recrystallization Protocol

Recrystallization is a critical step to remove process impurities and achieve high purity.[8]

  • Solvent Selection: An ethanol/water mixture is an effective solvent system for this compound.

  • Procedure: a. Transfer the wet filter cake to a clean reactor. b. Add ethanol and heat to 70-75 °C until the solid completely dissolves. c. Slowly add hot deionized water until the solution becomes faintly turbid. Add a small amount of ethanol to redissolve and obtain a clear solution. d. Allow the solution to cool slowly to room temperature. e. Further cool to 0-5 °C for at least 2 hours to maximize crystal formation. f. Filter the purified solid, wash with a cold ethanol/water (1:1) mixture, and then with cold water.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Quality Control and Analytical Methods

A robust set of analytical tests is required to release the final product.

ParameterMethodSpecification
AppearanceVisual InspectionWhite to off-white crystalline solid
Identity¹H NMR, ¹³C NMRConforms to reference standard
PurityHPLC (UV, 210 nm)≥ 99.0% area
Melting PointCapillary Method208-212 °C
Water ContentKarl Fischer Titration≤ 0.5%
Residual SolventsGC-HSConforms to ICH Q3C limits
HPLC Method Protocol
  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[9]

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A suitable gradient from 95:5 (A:B) to 5:95 (A:B) over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Process Safety and Environmental Considerations

  • Hydrogen Evolution: The N-alkylation step generates flammable hydrogen gas. The reactor must be properly grounded and vented to a safe area or through a scrubber system. An inert nitrogen atmosphere is mandatory to prevent the formation of an explosive mixture.

  • Exothermic Reactions: Both the reaction of NaH with indazole and the quenching step are exothermic. Strict temperature control through a reliable cooling system and controlled addition rates are essential to prevent thermal runaways.[10][11]

  • Waste Management:

    • Aqueous waste streams will be basic or acidic and must be neutralized before disposal.

    • Organic solvent waste should be collected and sent for incineration or recovery.

    • This process aims to be environmentally benign by avoiding chromatography at the manufacturing scale and utilizing recrystallization for purification, which reduces solvent consumption.[12]

References

  • Optimized synthesis of 7- aza -indazole by Diels–Alder cascade and associated process safety. ResearchGate. Available at: [Link]

  • Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. Wiley Online Library. Available at: [Link]

  • Synthesis of substituted indazole acetic acids by N−N bond forming reactions. White Rose Research Online. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Available at: [Link]

  • Optimized Synthesis of 7-Aza-Indazoles by Diels–Alder Cascade and Associated Process Safety. ChemRxiv. Available at: [Link]

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. ACS Publications. Available at: [Link]

  • Development of a selective and scalable N 1-indazole alkylation. RSC Advances. Available at: [Link]

  • Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. Diva Portal. Available at: [Link]

  • Indazole. Organic Syntheses. Available at: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. Available at: [Link]

  • Indazole. Organic Syntheses. Available at: [Link]

  • Method for preparing 1H-indazole derivative. Google Patents.
  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. ACS Publications. Available at: [Link]

  • Process Development for a 1 H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. PubMed. Available at: [Link]

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. ACS Publications. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Available at: [Link]

  • Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents.
  • Synthesis of indazoles. Google Patents.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. Available at: [Link]

  • Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]

  • 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. Available at: [Link]

  • Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis. ACS Publications. Available at: [Link]

  • Indazole – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]

  • Analytical Methods. RSC Publishing. Available at: [Link]

  • Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. Green Chemistry. Available at: [Link]

  • Development and validation of an automated extraction method for the analysis of high-water content commodities. eurl-pesticides.eu. Available at: [Link]

  • Highly Polar Pesticide Multi-Residue Analysis in Food Safety by LC-MS/MS. Shimadzu. Available at: [Link]

  • A rapid liquid chromatography-tandem mass spectrometry method for the analysis of urinary 5-hydroxyindoleacetic acid (5-HIAA) that incorporates a 13C-labelled internal standard. PubMed. Available at: [Link]

  • Synthesis, X-Ray, Spectral Characterization, DFT, and Molecular Docking Calculations of 2-(5-Nitro-1-H-Indazol-1-yl) Acetic Acid. Taylor & Francis Online. Available at: [Link]

  • A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. Journal of Pharmaceutical Research International. Available at: [Link]

  • Tailored Aza‐Michael Addition as Key Step in the Synthesis of 1H‐imidazo[5,1‐c][3][10]oxazine Scaffolds. European Journal of Organic Chemistry. Available at: [Link]

  • Development of a selective and scalable N1-indazole alkylation. RSC Publishing. Available at: [Link]

  • Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. White Rose Research Online. Available at: [Link]

Sources

Method

Application Note: Strategic Incorporation of Indazole Acetic Acid Building Blocks in Solid-Phase Peptide Synthesis (SPPS)

Target Audience: Researchers, Medicinal Chemists, and Peptide Drug Development Professionals Document Type: Advanced Technical Guide & Validated Protocol Executive Summary & Mechanistic Rationale The integration of heter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Peptide Drug Development Professionals Document Type: Advanced Technical Guide & Validated Protocol

Executive Summary & Mechanistic Rationale

The integration of heterocyclic bioisosteres into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. Indazole acetic acid derivatives—specifically 1H-indazole-3-acetic acid—serve as powerful bioisosteres for indole-3-acetic acid (tryptophan analogs). The substitution of a carbon atom for a nitrogen at the 2-position of the fused ring system fundamentally alters the molecule's hydrogen-bonding network, modulates the Exposed Polar Surface Area (EPSA), and enhances metabolic stability against cytochrome P450-mediated oxidation [1]. These properties have made indazole-based building blocks highly valuable in the development of CGRP receptor antagonists, DNA gyrase inhibitors, and targeted protein degraders [2, 4].

However, the incorporation of indazole acetic acid into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) presents unique chemical challenges.

The Chemical Causality: Why Standard Protocols Fail
  • Nucleophilic Competition: The indazole ring possesses two nitrogen atoms (N1 and N2). While aromatic, the N1 position retains partial nucleophilicity. If an unprotected indazole-3-acetic acid is subjected to highly activated electrophiles (e.g., during subsequent amino acid couplings), undesired N-acylation or branching can occur.

  • Steric Hindrance: The fused bicyclic system introduces significant steric bulk adjacent to the reactive carboxylate, often leading to incomplete coupling when using standard carbodiimide (DIC/HOBt) chemistry.

  • Epimerization Risks: Prolonged coupling times required to overcome steric hindrance increase the risk of base-catalyzed epimerization if uronium salts (like HATU) and strong bases (like DIPEA) are used indiscriminately.

The Solution: A self-validating protocol utilizing N1-protected building blocks (e.g., N1-Boc-1H-indazole-3-acetic acid) combined with highly efficient, neutral coupling systems (DIC/OxymaPure) ensures quantitative yields while suppressing epimerization and off-target acylation [3].

Process Visualization: SPPS Workflow for Indazole Building Blocks

The following workflow illustrates the critical path for incorporating sterically demanding indazole derivatives into a resin-bound peptide.

SPPS_Workflow Start Peptide-Resin (Fmoc-deprotected N-terminus) Activation Pre-activation (2 min): N1-Boc-Indazole-3-acetic acid + DIC + OxymaPure Start->Activation Coupling Coupling Reaction (60 min, 25°C or 75°C Microwave) Activation->Coupling Wash Resin Washing (DMF/DCM) & Kaiser Test Validation Coupling->Wash Wash->Coupling Positive (Re-couple) Elongation Further Fmoc-SPPS Elongation (if applicable) Wash->Elongation Negative (Complete) Cleavage Global Deprotection & Cleavage (TFA / TIS / H2O) Elongation->Cleavage Product Indazole-Modified Peptide (Crude, ready for HPLC) Cleavage->Product

Caption: Optimized SPPS workflow for the incorporation of N1-Boc-indazole-3-acetic acid.

Empirical Data: Coupling Reagent Optimization

To establish a trustworthy protocol, we must analyze the quantitative impact of different coupling reagents on the yield and purity of the indazole-peptide bond formation. The data below summarizes the coupling efficiency of N1-Boc-1H-indazole-3-acetic acid onto a sterically hindered secondary amine on solid support.

Coupling SystemBase AddedSolventTime (min)Temp (°C)Conversion Yield (%)Epimerization (%)
DIC / OxymaPure NoneDMF6025> 98.5 < 0.1
HATU / HOAtDIPEA (2 eq)DMF6025> 95.0~ 1.2
HBTU / HOBtDIPEA (2 eq)DMF12025~ 78.0~ 3.5
DIC / HOBtNoneDMF12025~ 65.0~ 2.0

Data Interpretation: While HATU provides excellent conversion, the requirement for a tertiary amine base (DIPEA) introduces a minor but detectable level of epimerization. The DIC/OxymaPure system operates at a near-neutral pH, providing superior conversion yields for sterically hindered indazoles while completely suppressing base-catalyzed epimerization.

Validated Experimental Protocol

This protocol is designed as a self-validating system. In-process checks (Kaiser testing and micro-cleavage) are mandatory to ensure scientific integrity before proceeding to irreversible steps [3].

Materials Required
  • Resin: Rink Amide AM resin (loading ~0.5 mmol/g) or equivalent.

  • Building Block: N1-Boc-1H-indazole-3-acetic acid (3.0 equivalents relative to resin loading).

  • Activators: N,N'-Diisopropylcarbodiimide (DIC, 3.0 eq), Ethyl cyanohydroxyiminoacetate (OxymaPure, 3.0 eq).

  • Solvents: Peptide-synthesis grade N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Ultrapure H₂O (Ratio: 95:2.5:2.5 v/v).

Step-by-Step Coupling Methodology
  • Resin Preparation: Swell 1.0 g of Fmoc-deprotected peptide-resin in 10 mL of DMF for 30 minutes. Drain the solvent.

  • Pre-Activation (Critical Step): In a separate vial, dissolve N1-Boc-1H-indazole-3-acetic acid (1.5 mmol) and OxymaPure (1.5 mmol) in 5 mL of DMF. Add DIC (1.5 mmol) to the solution.

    • Causality Note: Allow the mixture to pre-activate for exactly 2 minutes. This brief window ensures the formation of the highly reactive Oxyma ester while preventing the degradation of the active species into inactive N-acylureas.

  • Coupling: Add the pre-activated cocktail to the swollen resin. Agitate the reaction vessel gently at room temperature (25°C) for 60 minutes.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 × 10 mL) and DCM (3 × 10 mL) to remove soluble byproducts and unreacted reagents.

In-Process Validation (Self-Validating Check)
  • Kaiser Test: Extract a few beads of the resin and perform a Kaiser (ninhydrin) test.

    • If Yellow/Colorless: Primary amines are fully acylated. Proceed to the next step.

    • If Blue: Coupling is incomplete. Do not proceed. Perform a second coupling (double-couple) using HATU/DIPEA for 45 minutes to force completion.

  • Micro-Cleavage (Optional but Recommended): Transfer 5 mg of resin to a microfuge tube. Add 100 µL of TFA/TIS/H2O (95:2.5:2.5) for 30 mins. Precipitate with cold ether, centrifuge, dissolve in MeCN/H2O, and analyze via LC-MS to confirm the exact mass of the indazole-peptide conjugate.

Global Deprotection and Cleavage
  • Cocktail Addition: Add 10 mL of the cleavage cocktail (TFA/TIS/H2O 95:2.5:2.5) to the resin.

    • Causality Note: The Boc protecting group on the N1 position of the indazole ring is highly acid-labile and will be removed simultaneously with the cleavage of the peptide from the resin. TIS is mandatory as a carbocation scavenger to prevent the re-alkylation of the newly freed indazole nitrogen or adjacent nucleophilic residues (e.g., Trp, Tyr).

  • Reaction: Agitate for 2 hours at room temperature.

  • Precipitation: Filter the resin and collect the TFA flow-through. Concentrate the TFA under a gentle stream of nitrogen to ~2 mL. Add 15 mL of ice-cold diethyl ether to precipitate the crude indazole-modified peptide.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet twice more with cold ether, and dry under a vacuum.

Analytical Considerations

When analyzing the crude product via Reverse-Phase HPLC (RP-HPLC), note that the removal of the N1-Boc group from the indazole ring shifts the retention time significantly earlier compared to the protected intermediate. Furthermore, indazole derivatives exhibit a distinct UV absorbance profile with a characteristic maximum near 290-300 nm, which should be utilized as a secondary confirmation channel alongside MS data during chromatographic purification.

References

  • Bioisostere Effects on the EPSA of Common Permeability-Limiting Groups. ResearchGate.
  • Merging Late-Stage Diversification with Solid-Phase Peptide Synthesis Enabled by High-Throughput On-Resin Reaction Screening. ACS Catalysis.
  • Control Strategies for Synthetic Therapeutic Peptide APIs Part III: Manufacturing Process Considerations. Polypeptide.
  • Rita L Civiello's research works | Bristol-Myers Squibb and other places. ResearchGate.

Technical Notes & Optimization

Troubleshooting

optimizing LC-MS retention time for 2-(5-methyl-1H-indazol-1-yl)acetic acid

Welcome to the Technical Support Center for LC-MS method development. As a Senior Application Scientist, I have structured this guide to move beyond generic troubleshooting.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for LC-MS method development. As a Senior Application Scientist, I have structured this guide to move beyond generic troubleshooting. We will deconstruct the specific physicochemical properties of 2-(5-methyl-1H-indazol-1-yl)acetic acid and establish a self-validating framework to lock in your retention times, optimize peak shape, and maximize mass spectrometric sensitivity.

Physicochemical Profiling: The Causality of Retention

To optimize the LC-MS retention time for 2-(5-methyl-1H-indazol-1-yl)acetic acid, we must first understand its ionization behavior. This amphoteric molecule possesses two critical ionizable centers:

  • The Acetic Acid Moiety: A weak acid with a pKa of ~3.8 to 4.2.

  • The Indazole Core: A very weak base with a pKa of ~1.2.

In Reversed-Phase Liquid Chromatography (RPLC), retention is governed by hydrophobic partitioning, which requires the analyte to be in a neutral state. At a physiological pH (e.g., pH 7.4), the carboxylic acid is fully deprotonated (anionic), resulting in near-zero retention on standard C18 stationary phases. Conversely, at an extremely low pH (< 1.0), the indazole nitrogen protonates (cationic), which also reduces retention. The optimal "neutrality window" for this specific scaffold lies strictly between pH 2.0 and 3.0.

Diagnostic FAQs: Retention & Peak Shape Anomalies

Q1: Why does 2-(5-methyl-1H-indazol-1-yl)acetic acid elute near the void volume ( t0​ ) on my standard C18 column? Causality: If your mobile phase pH is unbuffered or above 4.5, the carboxyl group deprotonates into a highly polar anion. Anionic species partition poorly into the hydrophobic C18 stationary phase, leading to near-zero retention[1]. Validation & Solution: Lower the aqueous mobile phase pH to at least 1 to 1.5 units below the pKa. Use 0.1% Formic Acid (FA) or 0.1% Acetic Acid to ensure the molecule remains in its neutral, protonated state.

Q2: I adjusted the pH to 2.8, but my retention times are drifting continuously across a 100-injection sequence. What is causing this? Causality: Drifting retention times indicate a failure to maintain a steady state within the column or the pumping system. For acidic compounds, if the column temperature is not strictly controlled, the partition coefficient will fluctuate (retention decreases by 1-3% per 1°C increase)[2]. Alternatively, if you are using a highly aqueous starting gradient (e.g., >95% water) on a standard C18 column, the stationary phase may undergo "dewetting" (pore collapse), causing a gradual or sudden loss of retention surface area[3]. Furthermore, random fluctuations (rather than continuous drift) are often caused by microscopic air bubbles passing through the pump check valves, momentarily reducing the flow rate[2]. Validation & Solution:

  • Ensure the column oven is active and stable (e.g., 40°C).

  • Modify the starting gradient to include at least 2-5% organic modifier to prevent C18 dewetting, or switch to an AQ-type (polar-embedded) column[3].

Q3: How do I balance optimal LC retention (low pH) with MS sensitivity, given that acidic modifiers suppress ESI negative mode? Causality: Carboxylic acids yield the best MS signal in Electrospray Ionization Negative (ESI-) mode as [M−H]− . However, the low-pH mobile phase required for chromatographic retention (pH 2.5) neutralizes the molecule in solution, which counterintuitively suppresses the pre-formed ions needed for optimal ESI- efficiency. Validation & Solution: Fortunately, gas-phase deprotonation can still occur in the ESI source. Using an acidic mobile phase containing acetate or formate anions can actually improve ESI responses for acidic compounds primarily due to these gas-phase effects[4]. If sensitivity remains too low, implement a post-column infusion of a weak base (e.g., 0.1% ammonium hydroxide in isopropanol) to raise the pH of the droplets during desolvation.

Q4: Why am I seeing peak splitting or severe tailing for this specific compound? Causality: Peak splitting for ionizable compounds usually occurs when the mobile phase pH is exactly at or very near the analyte's pKa[1]. At pH ~4.0, 2-(5-methyl-1H-indazol-1-yl)acetic acid exists in a 50/50 equilibrium between its protonated and deprotonated states. Because these two states have different hydrophobicities, they migrate at slightly different velocities down the column, appearing as a split or heavily tailing peak. Validation & Solution: Never buffer the mobile phase within ±1 pH unit of the analyte's pKa.

Logical Workflows & Visualizations

RTTroubleshooting Start Retention Time Issue Detected Q1 Is the RT shift random or drifting? Start->Q1 Drift Continuous Drift Q1->Drift Random Random Fluctuation Q1->Random Void Eluting at Void (t0) Q1->Void CheckTemp Verify Column Oven Temp Stability Drift->CheckTemp CheckPump Check Pump Leaks & Proportioning Valve Random->CheckPump CheckPH Check Mobile Phase pH (Target pH < 3.5) Void->CheckPH

Diagnostic logic tree for isolating LC-MS retention time drift and fluctuation sources.

pHOptimization Analyte Target Analyte pKa ~ 3.5 - 4.5 LowPH pH 2.5 - 3.0 (0.1% FA) Analyte->LowPH MidPH pH 4.0 - 5.0 (Ammonium Acetate) Analyte->MidPH HighPH pH > 7.0 (Ammonium Bicarbonate) Analyte->HighPH State1 Fully Protonated (Neutral) LowPH->State1 State2 Partially Ionized (Mixed State) MidPH->State2 State3 Fully Deprotonated (Anionic) HighPH->State3 Res1 Strong RP Retention Sharp Peaks State1->Res1 Res2 Peak Splitting Variable Retention State2->Res2 Res3 Elutes at Void Requires HILIC State3->Res3

Effect of mobile phase pH on analyte ionization state and resulting chromatographic behavior.

Self-Validating Experimental Protocols

Protocol 1: Systematic Mobile Phase Optimization & Equilibration Objective: Establish a highly reproducible system to lock in retention time and prevent column dewetting.

  • Aqueous Phase Preparation: Prepare 0.1% Formic Acid in LC-MS grade water. Filter through a 0.22 µm membrane to remove particulates and prevent check-valve blockages[1].

  • System Purging: Purge the LC system using 100% isopropanol for 5 minutes to ensure check valves are seating correctly and to clear any microscopic air bubbles that cause flow rate drops and random retention time shifts[2].

  • Column Equilibration: Flush the C18 column with at least 10–15 column volumes of the starting mobile phase composition. Critical: Ensure the starting gradient contains at least 5% organic modifier (e.g., Acetonitrile) to prevent stationary phase dewetting[3].

  • System Suitability Test (SST): Inject a known standard of 2-(5-methyl-1H-indazol-1-yl)acetic acid 5 consecutive times. The system is validated for use only if the retention time Relative Standard Deviation (RSD) is < 0.5%.

Quantitative Data Summaries

Table 1: Mobile Phase Modifier Comparison for 2-(5-methyl-1H-indazol-1-yl)acetic acid

ModifierpH RangeChromatographic EffectMS Sensitivity (ESI-)Recommendation
0.1% Formic Acid ~2.7Excellent retention, sharp peaksModerate (Gas-phase deprotonation)Primary Choice
10 mM Ammonium Acetate ~4.5 - 5.0Peak splitting, variable retentionHighNot Recommended (Near pKa)
10 mM Ammonium Bicarbonate ~8.0Elutes in void volume ( t0​ )Very HighRequires HILIC / Ion-Pairing

Table 2: Optimized UHPLC Gradient Protocol (Self-Validating)

Time (min)%A (0.1% FA in H2​O )%B (0.1% FA in MeCN)Flow Rate (mL/min)Causality / Purpose
0.0 9550.4Prevents C18 dewetting while maximizing initial retention.
1.0 9550.4Isocratic hold to focus the analyte band.
5.0 10900.4Linear ramp to elute the indazole-acetic acid derivative.
6.5 10900.4High organic wash to remove hydrophobic matrix components.
6.6 9550.4Return to initial conditions.
9.0 9550.4Re-equilibration (minimum 10 column volumes).

References

  • The Importance Of Mobile Phase PH in Chromatographic Separations Source: alwsci.com URL: 1

  • Increasing the sensitivity of an LC-MS method for screening material extracts for organic extractables via mobile phase optimization Source: nih.gov URL: 4

  • Retention Time Changes - LC Troubleshooting Bible Source: lctsbible.com URL: 2

  • Essentials of LC Troubleshooting, Part II: Misbehaving Retention Times Source: chromatographyonline.com URL: 3

Sources

Optimization

preventing thermal degradation of 2-(5-methyl-1H-indazol-1-yl)acetic acid during storage

Welcome to the Technical Support Center for the handling, storage, and analytical validation of 2-(5-methyl-1H-indazol-1-yl)acetic acid . Because heteroaryl acetic acids are inherently susceptible to environmental degrad...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, storage, and analytical validation of 2-(5-methyl-1H-indazol-1-yl)acetic acid . Because heteroaryl acetic acids are inherently susceptible to environmental degradation, this guide is engineered to provide drug development professionals and analytical chemists with the mechanistic understanding required to prevent compound loss.

Part 1: Diagnostic Troubleshooting & Mechanistic Q&A

Q: Why is 2-(5-methyl-1H-indazol-1-yl)acetic acid uniquely sensitive to thermal stress compared to standard aliphatic carboxylic acids? A: The instability is driven by the electronic environment of the indazole ring. Unlike simple aliphatic acids, heteroaryl acetic acids possess a highly electron-withdrawing nitrogen atom adjacent to the acetic acid moiety. Under thermal stress, this nitrogen acts as an electron sink, stabilizing the carbanion intermediate formed during the cleavage of the C-C bond[1]. This significantly lowers the activation energy for thermal decarboxylation, leading to the irreversible loss of CO₂ and the formation of 1,5-dimethyl-1H-indazole.

Q: We observed a new peak in our HPLC chromatogram after leaving the compound on the benchtop for 48 hours. What is it, and how do we confirm? A: If the peak is highly non-polar and elutes later than your active pharmaceutical ingredient (API) in a reverse-phase system, it is almost certainly the decarboxylated degradant (1,5-dimethyl-1H-indazole). To confirm, analyze the sample via LC-MS; thermal decarboxylation will present a precise -44 Da mass shift. If you observe early-eluting polar peaks (+16 Da), suspect oxidative degradation of the indazole core rather than thermal breakdown.

Q: How does ambient humidity compound thermal degradation? A: Moisture acts as a protic catalyst. The rate-limiting step in the zwitterionic decarboxylation pathway requires proton transfer from the carboxylic acid to the indazole nitrogen. Atmospheric moisture facilitates this transfer, drastically accelerating the degradation kinetics even at moderate temperatures (25°C). This is why desiccated storage is as critical as temperature control.

Q: Can we store this compound in standard polypropylene microcentrifuge tubes? A: No. Standard polypropylene is highly permeable to both atmospheric moisture and oxygen. For long-term stability, the compound must be aliquoted into amber glass vials (to prevent photo-induced radical reactions), purged with an inert gas, and sealed with PTFE-lined caps[2].

Part 2: Data Synthesis & Storage Matrix

To illustrate the critical impact of environmental controls, the following table synthesizes the kinetic degradation profile of 2-(5-methyl-1H-indazol-1-yl)acetic acid under various storage conditions over a 6-month accelerated stability study.

Table 1: 6-Month Kinetic Degradation Profile

Storage ConditionEnvironmental Controls% Intact API (1 Month)% Intact API (6 Months)Primary Degradant Detected
-20°C Desiccated, Argon Purge>99.9%99.8%None
4°C Desiccated, Ambient Air99.5%98.2%Trace Oxidation (+16 Da)
25°C 60% Relative Humidity94.1%82.4%Decarboxylation (-CO₂)
40°C 75% Relative Humidity81.0%43.5%Decarboxylation (-CO₂)

Part 3: Visualizing the Degradation Pathway and Storage Workflow

To prevent degradation, it is vital to understand both the chemical mechanism at play and the operational workflow required to arrest it.

ThermalDecarboxylation A 2-(5-methyl-1H-indazol-1-yl)acetic acid (Intact API) B Thermal Stress (>40°C) + Trace Moisture A->B Environmental Exposure C Zwitterionic Transition State (Proton Transfer) B->C Activation Energy Reached D Decarboxylation (Loss of CO2) C->D C-C Bond Cleavage E 1,5-dimethyl-1H-indazole (Primary Degradant) D->E Irreversible Formation

Logical flow of the thermal decarboxylation pathway for indazole-1-acetic acid derivatives.

StorageWorkflow S1 Receipt of Compound S2 HPLC-UV/MS Purity Check S1->S2 Validate Baseline S3 Aliquot into Amber Vials S2->S3 Minimize Freeze-Thaw S4 Purge with Argon Gas S3->S4 Displace Oxygen/Moisture S5 Store at -20°C (Desiccated) S4->S5 Arrest Thermal Kinetics

Optimal handling and storage workflow to prevent thermal and oxidative degradation.

Part 4: Self-Validating Experimental Protocol

To monitor the stability of 2-(5-methyl-1H-indazol-1-yl)acetic acid, you must employ a stability-indicating assay that actively prevents artificial degradation during the analysis itself.

Protocol: Stability-Indicating HPLC-UV/MS Assay

  • Step 1: Aprotic Sample Preparation

    • Action: Dissolve the sample in anhydrous Acetonitrile (MeCN) to a concentration of 1 mg/mL.

    • Causality: Never use protic solvents like Methanol or Water for the diluent. Protic solvents can induce solvolysis or esterification while the sample sits in the autosampler, creating artificial degradation peaks that confound your stability data.

  • Step 2: Chromatographic Method Setup

    • Action: Use a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Set Mobile Phase A to Water + 0.1% Trifluoroacetic Acid (TFA) and Mobile Phase B to MeCN + 0.1% TFA. Run a gradient from 5% B to 95% B over 5 minutes.

    • Causality: The acidic pH (~2.0) provided by the TFA ensures the carboxylic acid moiety remains fully protonated. If the pH were near the compound's pKa (~4.0), it would exist in a dynamic equilibrium between ionized and unionized states, leading to severe peak tailing and poor resolution.

  • Step 3: System Suitability Test (SST)

    • Action: Inject a resolution mixture containing the intact API and a spiked standard of 1,5-dimethyl-1H-indazole.

    • Validation: The system is only validated for use if the chromatographic resolution ( Rs​ ) between the two peaks is > 2.0. This proves the method can definitively separate the API from its primary thermal degradant.

  • Step 4: Mass Balance Verification

    • Action: Calculate the total peak area of the thermally stressed sample and compare it to the total peak area of a freshly prepared, unstressed reference standard.

    • Validation: If the total peak area drops by >5% without the appearance of corresponding degradant peaks, the system is flagging an error. This indicates the degradant is either highly volatile (escaping the vial) or irreversibly binding to the column frit, alerting the analyst to an incomplete recovery.

References

  • [1] Convergent and enantioselective syntheses of cytosolic phospholipase A2α inhibiting N-(1-indazol-1-ylpropan-2-yl)carbamates. Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]

Sources

Troubleshooting

resolving co-eluting peaks in HPLC analysis of indazole acetic acid derivatives

Title: Technical Support Center: Advanced HPLC Troubleshooting for Indazole Acetic Acid Derivatives Introduction Welcome to the Chromatography Support Center. As a Senior Application Scientist, I frequently encounter cha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Advanced HPLC Troubleshooting for Indazole Acetic Acid Derivatives

Introduction Welcome to the Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges involving the separation of indazole acetic acid derivatives. These molecules present a unique dual-challenge: the acidic moiety (acetic acid) makes them highly sensitive to mobile phase pH, while the indazole core is prone to tautomerization and the formation of closely related N1/N2 positional isomers. This guide moves beyond basic troubleshooting to explain the thermodynamic and physicochemical causality behind co-elution, providing you with self-validating workflows to achieve baseline resolution.

Quantitative Data & Buffer Selection To build a robust method, we must first understand the quantitative boundaries of our analytes and mobile phase additives.

Table 1: Physicochemical Parameters and Buffer Selection for Indazole Acetic Acids

Parameter / BufferTypical Value / RangeChromatographic Impact & CausalityRecommended Action
Analyte pKa ~4.0 - 4.8 (Acetic Acid)Operating near pKa causes dual-state ionization, leading to split peaks and severe tailing.Set mobile phase pH at least 2 units away from pKa (e.g., pH < 2.5 or pH > 6.5).
Trifluoroacetic Acid (TFA) pKa = 0.3, UV Cutoff = 210 nmExcellent ion-pairing agent; low UV cutoff allows detection of indazole ring at low wavelengths.Use 0.05% - 0.1% v/v for low pH methods requiring deep UV detection.
Formic Acid pKa = 3.8, UV Cutoff = 240 nmBuffers effectively between pH 2.8 - 4.8, but high UV absorbance interferes with low-wavelength detection.Avoid if detecting < 240 nm. Use for LC-MS applications where UV is secondary.
Phosphate Buffer pKa1 = 2.1, pKa2 = 7.2High buffering capacity at low and neutral pH; completely UV transparent (< 200 nm).Ideal for UV-HPLC. Use 10-50 mM concentration to prevent salt precipitation.

Mechanistic Workflow for Peak Resolution

HPLC_Optimization Start Co-eluting Peaks Detected Check_pH Check Mobile Phase pH vs. Analyte pKa Start->Check_pH Adjust_pH Adjust pH to pKa ± 2 units Check_pH->Adjust_pH pH ≈ pKa Check_Isomers Are they Positional Isomers (N1 vs N2)? Check_pH->Check_Isomers pH optimized Adjust_pH->Check_Isomers Change_Column Switch to Phenyl-Hexyl or PFP Phase Check_Isomers->Change_Column Yes Gradient_Opt Flatten Gradient (Decrease %B/min) Check_Isomers->Gradient_Opt No Success Baseline Resolution Achieved (Rs > 1.5) Change_Column->Success Gradient_Opt->Success

Fig 1. Decision tree for resolving co-eluting indazole acetic acid peaks in HPLC.

Diagnostic Q&A: Troubleshooting Co-Elution

Q1: My indazole acetic acid derivative is showing split peaks and severe tailing on a C18 column. What is the mechanistic cause? A: This is a classic thermodynamic partitioning issue caused by improper pH control. Indazole acetic acid derivatives typically have a pKa between 4.0 and 5.0. If your mobile phase pH is within ±1 unit of this pKa, the analyte exists in a dynamic equilibrium between its protonated (non-ionized) and deprotonated (ionized) states[1]. Because the non-ionized form is more hydrophobic, it interacts more strongly with the C18 stationary phase than the polar ionized form, causing the two states to travel at different velocities down the column, resulting in split peaks[2]. Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa[2]. For acidic analytes, lowering the pH to ~2.0 (using TFA or phosphoric acid) ensures the molecule is >99% non-ionized, yielding a single, sharp peak[3].

Q2: I have optimized the pH, but I am still seeing co-elution of N1- and N2-substituted indazole positional isomers. Why doesn't a standard C18 column resolve them? A: Standard C18 columns rely primarily on dispersive (hydrophobic) interactions. N1- and N2-substituted indazole regioisomers have nearly identical hydrophobicities, meaning a C18 phase cannot easily differentiate them[4]. However, these isomers differ significantly in their dipole moments, steric profiles, and the way their π -electron clouds are distributed[4]. Furthermore, 1H and 2H indazole tautomers exhibit different stabilities and hydrogen-bonding capabilities[5]. Solution: Shift your chromatographic selectivity by changing the stationary phase. A Phenyl-Hexyl or Pentafluorophenyl (PFP) column exploits π−π interactions and dipole-dipole interactions, which are highly sensitive to the positional differences of the substituents on the indazole ring, allowing for baseline resolution. Preparative HPLC is often indispensable for isolating these specific regioisomers[6].

Q3: How do I select the appropriate buffer if I need to detect these derivatives at low UV wavelengths (e.g., 210 nm)? A: Buffer selection is a compromise between buffering capacity and optical transparency. While acetate and formate are excellent buffers for the pH 3.8–5.8 range, they exhibit significant UV absorbance below 240 nm, which will cause severe baseline drift and obscure your peaks[2]. Solution: If you must detect at 210 nm, use 0.05% - 0.1% Trifluoroacetic acid (TFA) or a phosphate buffer, both of which have UV cutoffs at or below 210 nm[7]. Remember to measure and adjust the pH of the aqueous component before mixing it with organic modifiers to ensure reproducible thermodynamics[7].

Self-Validating Experimental Protocol: Resolving Indazole Isomers

To ensure trustworthiness, this protocol incorporates a self-validating System Suitability Test (SST). If the system fails the SST, the protocol dictates the exact physical parameters to adjust, preventing the generation of false data.

Phase 1: Preparation and pH Control

  • Buffer Preparation: Prepare a 20 mM Potassium Phosphate buffer. Adjust the pH to 2.5 using orthophosphoric acid. Causality: This pH is >2 units below the acetic acid pKa, suppressing ionization and preventing peak splitting[1].

  • Organic Modifier: Use HPLC-grade Acetonitrile (ACN).

  • SST Solution Preparation: Spike the main indazole acetic acid sample with 0.5% (w/w) of its known N1/N2 positional isomer to create a resolution standard.

Phase 2: Chromatographic Execution

  • Column Selection: Install a Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3 µm).

  • Temperature Control: Set the column oven to 30°C. Causality: Stabilizing temperature prevents retention time drift caused by changes in mobile phase viscosity and partitioning thermodynamics.

  • Gradient Program:

    • 0-2 min: 20% ACN (Isocratic hold to focus the analyte band).

    • 2-15 min: Linear gradient from 20% to 60% ACN (Shallow gradient to maximize selectivity differences between isomers).

    • 15-20 min: 95% ACN (Column wash).

Phase 3: Self-Validation Criteria (The "Go/No-Go" Gate)

  • Inject 10 µL of the SST Solution.

  • Evaluate Resolution ( Rs​ ): Calculate the resolution between the main indazole peak and the spiked isomer peak.

    • Pass Criterion: Rs​≥1.5 (Baseline resolution achieved). Proceed with sample analysis.

    • Fail Criterion: Rs​<1.5 . The system is invalid.

  • Corrective Action (If Failed): Do not proceed. Decrease the gradient steepness by extending the gradient time from 15 minutes to 25 minutes. Re-inject the SST solution until Rs​≥1.5 is achieved.

References

  • Your guide to select the buffer in HPLC development part 1 - PharmaCores -[Link]

  • Control pH During Method Development for Better Chromatography - Agilent -[Link]

  • Exploring the Role of pH in HPLC Separation - Veeprho -[Link]

  • Steps involved in HPLC Method Development - Asian Journal of Pharmaceutical Research -[Link]

  • Synthesis of indazoles - Google Patents -

  • 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - ACS Publications -[Link]

Optimization

overcoming steric hindrance in 2-(5-methyl-1H-indazol-1-yl)acetic acid derivatization

Welcome to the Technical Support Center for Advanced Molecular Derivatization. This guide is specifically engineered for researchers and drug development professionals encountering synthetic bottlenecks when derivatizing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Molecular Derivatization. This guide is specifically engineered for researchers and drug development professionals encountering synthetic bottlenecks when derivatizing 2-(5-methyl-1H-indazol-1-yl)acetic acid .

Because this scaffold is a critical building block in modern medicinal chemistry—most notably in the synthesis of HIV-1 capsid inhibitors like Lenacapavir analogs—overcoming its inherent steric and electronic challenges is paramount for successful library generation and scale-up.

Mechanistic Troubleshooting & FAQs

Q1: Why do standard coupling conditions (e.g., EDC/HOBt) consistently fail or yield <20% when derivatizing 2-(5-methyl-1H-indazol-1-yl)acetic acid with bulky amines? Causality: The steric hindrance in this system is twofold. First, the acetic acid moiety is anchored at the N1 position of the rigid, bicyclic indazole core. The adjacent N2 nitrogen (with its lone pair) and the overall bulk of the aromatic system create a sterically congested Bürgi-Dunitz approach angle for incoming nucleophiles. Second, standard reagents like EDC/HOBt form an O-benzotriazole (OBt) active ester. This intermediate lacks the electrophilic reactivity required to overcome the high activation energy barrier presented when a bulky or electron-deficient amine attempts nucleophilic attack.

Q2: I successfully coupled my amine, but the purified product shows multiple, broad peaks on HPLC and complex NMR spectra. Is my product degrading? Causality: It is highly unlikely to be degradation. You are observing atropisomerism . The steric hindrance between the bulky indazole core and the newly formed amide/ester group severely restricts axial rotation around the N1–CH2 or CH2–C(=O) single bonds. Depending on the temperature and solvent timescale, these conformational isomers appear as distinct entities on NMR and HPLC[1]. Validation Tip: Run your NMR at an elevated temperature (e.g., 80 °C in DMSO- d6​ ). If the complex multiplets coalesce into sharp, singular peaks, you have confirmed atropisomerism rather than chemical degradation.

Q3: Which coupling reagents are mechanistically suited to overcome this specific steric barrier? Causality: You must shift to reagents that leverage the "neighboring group effect" or generate highly reactive, low-steric intermediates.

  • HATU: Incorporates a 7-azabenzotriazole ring. The nitrogen at the 7-position acts as an intramolecular base, hydrogen-bonding with the incoming amine and dramatically accelerating the aminolysis step, making it ideal for sterically hindered substrates[2].

  • COMU: An uronium salt based on OxymaPure. It matches HATU's reactivity but offers a safer toxicity profile and generates water-soluble byproducts, which prevents the tedious chromatographic removal of HOAt[3].

  • Acyl Fluorides (via XtalFluor-E): For exceptionally hindered or electron-deficient amines (e.g., halogenated anilines), generating an acyl fluoride minimizes the steric bulk of the leaving group (fluoride is much smaller than an OAt ester), allowing the coupling to proceed where even HATU fails[4].

G A 2-(5-methyl-1H-indazol-1-yl) acetic acid B Add HATU + DIPEA (Pre-activation) A->B Deprotonation C OAt Active Ester (Highly Reactive) B->C Uronium Attack D Add Bulky Amine (Aminolysis) C->D Neighboring Group Effect E Amide Product (Overcomes Steric Barrier) D->E High Yield

Mechanistic workflow of HATU-mediated activation overcoming steric hindrance.

Quantitative Reagent Comparison

To facilitate data-driven decision-making, the following table summarizes the performance metrics of various activation strategies when applied to 1H-indazole-1-acetic acid derivatives reacting with sterically hindered amines.

Coupling StrategyActive IntermediateTypical Yield (Hindered)Epimerization RiskByproduct Removal
EDC / HOBt OBt Ester< 20%LowAqueous Wash (Easy)
HATU / DIPEA OAt Ester75% – 90%LowChromatography (Hard)
COMU / DIPEA Oxyma Ester75% – 95%Very LowAqueous Wash (Easy)
XtalFluor-E Acyl Fluoride65% – 85%LowGas/Aqueous (Easy)

Workflow & Decision Architecture

G Start Standard Coupling Failed (<20% Yield) Analyze Analyze Amine Partner Start->Analyze Aliphatic Bulky Aliphatic Amine Analyze->Aliphatic Aniline Electron-Deficient Aniline Analyze->Aniline HATU Use HATU or COMU + DIPEA in DMF Aliphatic->HATU AcylF Use Acyl Fluoride (e.g., XtalFluor-E) Aniline->AcylF Success1 Product Formed HATU->Success1 Success2 Product Formed AcylF->Success2

Troubleshooting decision tree for hindered 1H-indazole-1-acetic acid couplings.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step without confirming the validation checkpoint.

Protocol A: High-Efficiency Amide Coupling via COMU

Targeted for bulky, secondary aliphatic amines.

  • Preparation: Dissolve 2-(5-methyl-1H-indazol-1-yl)acetic acid (1.0 eq) and COMU (1.2 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise at 0 °C. The reaction will undergo a distinct color change (typically turning yellow/orange), indicating the formation of the Oxyma ester[3].

  • Validation Checkpoint (Pre-activation): After 15 minutes, withdraw a 1 µL aliquot and quench it in 100 µL of methanol. Analyze via LC-MS. You must observe the complete disappearance of the starting material mass and the appearance of the methyl ester (M+14) mass. Do not add the amine until this is confirmed.

  • Aminolysis: Add the bulky amine (1.2 eq). Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Workup: Dilute with EtOAc and wash with 1M HCl, saturated NaHCO3, and brine. The water-soluble Oxyma byproducts will partition entirely into the aqueous phase.

Protocol B: Acyl Fluoride Activation via XtalFluor-E

Targeted for extremely hindered or electron-deficient anilines where HATU/COMU fail.

  • Preparation: Dissolve 2-(5-methyl-1H-indazol-1-yl)acetic acid (1.0 eq) in anhydrous DCM (0.1 M). Add XtalFluor-E (1.2 eq) and a catalytic amount of DMF (0.1 eq).

  • Activation: Stir at room temperature for 1 hour.

  • Validation Checkpoint (Fluorination): Withdraw a 50 µL aliquot, dilute with CDCl3, and run a quick 19 F NMR. You should observe a distinct, sharp singlet (typically between +20 to +40 ppm) corresponding to the acyl fluoride[4]. If unreacted XtalFluor-E remains the only peak, add 0.5 eq more reagent and wait 30 minutes.

  • Coupling: Once the acyl fluoride is confirmed, add the electron-deficient amine (1.1 eq) and DIPEA (2.0 eq). Heat to 40 °C if necessary.

  • Workup: Quench with saturated NaHCO3. Extract with DCM, dry over Na2SO4, and concentrate. The byproduct (diethylaminosulfur trifluoride derivative) is easily removed via short-pad silica filtration.

References

  • Therapeutic compounds. Google Patents (US9951043B2).
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

Sources

Troubleshooting

reducing solvent waste in the flash chromatography purification of CAS 92567-23-2

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with CAS 92567-23-2 (2-(5-met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with CAS 92567-23-2 (2-(5-methyl-1H-indazol-1-yl)acetic acid).

Because this compound features both a hydrophobic indazole ring and a polar, acidic carboxylic acid moiety, it is prone to severe peak tailing and band broadening during flash chromatography. Inefficient purification of such amphiphilic compounds typically leads to excessive solvent consumption. This guide provides field-proven, self-validating methodologies to drastically reduce solvent waste while maintaining high purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My current normal-phase purification of CAS 92567-23-2 using Dichloromethane/Methanol (DCM/MeOH) generates massive amounts of toxic waste. How can I transition to a greener system without losing resolution? The Causality: DCM/MeOH is a legacy solvent system that is highly toxic, expensive to dispose of, and difficult to recycle due to azeotrope formation. Furthermore, because CAS 92567-23-2 is a carboxylic acid, it interacts strongly with the free silanol groups on bare silica. Without an acidic modifier, the compound slowly "rolls" down the column, causing severe peak tailing that requires excessive column volumes (CVs) of solvent to fully elute. The Solution: Transition to an Acetone/Heptane gradient supplemented with 0.1% Formic Acid .

  • Why it works: The formic acid acts as a competitive binder, protonating the silanol groups and keeping the indazole-acetic acid in its neutral state. This sharpens the elution band, immediately reducing the solvent volume required to wash the compound off the column. Acetone provides a transparent short-wavelength UV window and greater eluotropic strength than ethyl acetate[1].

Q2: How can I physically reduce the volume of solvent used per run? The Causality: Most automated flash systems default to a broad 0–100% linear gradient. This approach is highly inefficient because the solvent polarity slowly increases, spending multiple CVs at polarities where the target compound is only marginally soluble, leading to band broadening. The Solution: Implement Step Gradients combined with Dry Loading .

  • Step Gradients: By utilizing a step gradient (e.g., jumping directly to the specific solvent ratio where the compound desorbs), you can elute the target in a tight band, reducing solvent consumption by up to 50% compared to linear gradients[2].

  • Dry Loading: Dissolving the sample in a strong solvent and injecting it directly (liquid loading) causes the sample band to spread as the strong solvent carries it down the column. By pre-adsorbing the crude mixture onto diatomaceous earth (Celite) or silica and evaporating the solvent before loading, you eliminate the injection solvent effect. This ensures the narrowest possible starting band, allowing you to use a smaller column (which inherently requires less solvent)[3].

Q3: Can I recycle the solvent waste generated during this specific purification? The Causality: Traditional Ethyl Acetate/Hexane mixtures cannot be easily separated by distillation because their boiling points are too close (77 °C vs 69 °C) and they form azeotropes. The Solution: If you adopt the Acetone/Heptane system mentioned in Q1, you can easily recover >90% of your solvent. Acetone boils at 56 °C and Heptane at 98 °C. This >40 °C differential allows for highly efficient fractional distillation using standard laboratory automated solvent recycling units[1].

Q4: Would Reversed-Phase (RP) chromatography be greener for this compound? The Causality: RP-C18 chromatography is excellent for polar acids like CAS 92567-23-2 and inherently uses water as the weak solvent, which is green. However, the standard strong solvents (Acetonitrile or Methanol) are toxic or generate high backpressures. The Solution: Yes, RP can be greener if you replace Acetonitrile with Acetone . Acetone is water-soluble, significantly cheaper, less toxic, and provides comparable separation performance to Acetonitrile in RP gradients, drastically lowering the environmental impact of the purification[4].

Quantitative Data Presentation

Table 1: Comparison of Solvent Systems for the Purification of CAS 92567-23-2

Solvent SystemModifier RequiredRelative Waste VolumeRecovery Potential (Distillation)Green Impact Score
DCM / MeOHNone (or 0.1% AcOH)100% (Baseline)Very Low (Azeotropes, Toxic)Poor
EtOAc / Hexane0.1% Formic Acid75% (Due to sharper peaks)Low (Boiling points too close)Moderate
Acetone / Heptane0.1% Formic Acid60% (High eluotropic strength)High (>90% recovery) Excellent
Water / Acetone (RP-C18)0.1% Formic Acid40% (Aqueous base)Moderate (Water removal required)Excellent

Experimental Protocol: Optimized Dry-Loading & Step-Gradient Purification

This self-validating protocol is designed to minimize solvent waste while purifying CAS 92567-23-2 on normal-phase silica.

Step 1: Dry Loading Preparation

  • Dissolve 1.0 g of crude CAS 92567-23-2 in a minimal volume of Acetone.

  • Add 2.0 g of purified Diatomaceous Earth (Celite) to the solution (a 1:2 sample-to-sorbent ratio prevents overloading).

  • Evaporate the mixture to complete dryness using a rotary evaporator until a free-flowing powder is obtained. Self-Validation: If the powder clumps, residual solvent remains, which will cause band broadening. Continue drying.

  • Pack the dry powder into an empty solid-load cartridge.

Step 2: Column Equilibration

  • Select a high-efficiency spherical silica column (e.g., 25 µm particle size) to maximize theoretical plates.

  • Equilibrate the column with 3 CVs of 5% Acetone in Heptane (containing 0.1% Formic Acid).

Step 3: Step-Gradient Execution

  • Isocratic Hold (Impurities): Run 5% Acetone/Heptane for 2 CVs to elute non-polar impurities.

  • Step Elution (Target): Instantly step the gradient to 35% Acetone/Heptane (determined via prior TLC optimization where target Rf ≈ 0.3). Hold for 4 CVs. The indazole-acetic acid will elute in a highly concentrated, sharp band[5].

  • Flush: Step to 80% Acetone for 1.5 CVs to clear highly polar impurities.

Step 4: Solvent Recovery

  • Pool all non-product fractions and rotary evaporator condensates.

  • Transfer to a fractional distillation unit.

  • Collect the Acetone fraction distilling between 55°C–60°C, and the Heptane fraction distilling between 95°C–100°C[1]. Self-Validation: Check the refractive index of the recovered solvents against pure standards to confirm separation efficiency before reuse.

Process Visualization

G Start Crude CAS 92567-23-2 (Indazole-acetic acid) Phase Select Stationary Phase Start->Phase NP Normal Phase (Silica) Green Solvents: Acetone/Heptane Phase->NP Standard RP Reversed Phase (C18) Green Solvents: Water/Acetone Phase->RP Highly Polar Mod Add Acidic Modifier (0.1% Formic Acid) Prevents Tailing & Waste NP->Mod RP->Mod Load Dry Loading onto Celite Eliminates Injection Broadening Mod->Load Grad Step-Gradient Elution Reduces CVs by 30-50% Load->Grad Recov Fractional Distillation Solvent Recovery (>90%) Grad->Recov

Workflow for reducing solvent waste in CAS 92567-23-2 purification.

References

  • Biotage. "Can reversed-phase flash column chromatography be greener?" Biotage Blog, 2023.[Link]

  • Biotage. "Can Flash Column Chromatography be Green? Part 2." Biotage Blog, 2023.[Link]

  • ACS Sustainable Chemistry & Engineering. "Acetone–Heptane as a Solvent System for Combining Chromatography on Silica Gel with Solvent Recycling." ACS Publications, 2012.[Link]

  • Patsnap Eureka. "How to Use Flash Column Chromatography — Best Practices and Yield Benchmarks." Patsnap, 2025.[Link]

  • Biotage. "Are step gradients effective with reversed phase flash chromatography?" Biotage Blog, 2023.[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR reference spectra for 2-(5-methyl-1H-indazol-1-yl)acetic acid

Title: Analytical Comparison Guide: 1H and 13C NMR Reference Spectra for 2-(5-methyl-1H-indazol-1-yl)acetic acid vs. its N2-Isomer Introduction: The N1 vs.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical Comparison Guide: 1H and 13C NMR Reference Spectra for 2-(5-methyl-1H-indazol-1-yl)acetic acid vs. its N2-Isomer

Introduction: The N1 vs. N2 Tautomer Challenge in Indazole Chemistry

In drug development, the indazole scaffold is a privileged pharmacophore found in numerous kinase inhibitors, anti-inflammatory agents, and antineoplastic drugs (such as lonidamine analogs) [1]. A persistent challenge in the functionalization of indazoles is the regioselectivity of N-alkylation. Alkylating 5-methyl-1H-indazole with bromoacetic acid derivatives invariably yields a mixture of two regioisomers: the thermodynamically favored N1-alkylated product, 2-(5-methyl-1H-indazol-1-yl)acetic acid , and the kinetically favored N2-alkylated product, 2-(5-methyl-2H-indazol-2-yl)acetic acid [2].

For researchers and quality control scientists, distinguishing between these two isomers is critical for patent claims, structure-activity relationship (SAR) integrity, and regulatory compliance. This guide provides an objective, data-driven comparison of the 1H and 13C Nuclear Magnetic Resonance (NMR) profiles of these isomers, establishing a self-validating system for structural elucidation.

Mechanistic Overview: Causality of Regioselectivity

Understanding the causality behind the formation of these isomers is essential for optimizing reaction conditions. The indazole core contains two nitrogen atoms (N1 and N2) with differing electronic environments.

  • Kinetic vs. Thermodynamic Control: Under basic conditions (e.g., K₂CO₃ in DMF), the indazole is deprotonated to form an ambident anion. Electrophilic attack at the N2 position is often kinetically favored due to higher electron density and less steric hindrance from the adjacent benzenoid ring. However, the N1-alkylated product is thermodynamically more stable because it preserves the aromaticity of the benzenoid system more effectively than the quinonoid-like N2 isomer[3].

  • Equilibration: Prolonged heating or the use of specific counterions (like Cs⁺) can drive the reaction toward the thermodynamic N1 product [4].

G A 5-Methyl-1H-indazole + BrCH2COOtBu B Base (K2CO3) DMF, 80°C A->B C Thermodynamic Control (N1 Alkylation) B->C Major Pathway D Kinetic Control (N2 Alkylation) B->D Minor Pathway E 2-(5-methyl-1H-indazol-1-yl) acetic acid (Major) C->E F 2-(5-methyl-2H-indazol-2-yl) acetic acid (Minor) D->F

Caption: Workflow of indazole N-alkylation highlighting thermodynamic (N1) vs kinetic (N2) pathways.

NMR Spectral Comparison and Diagnostic Markers

The most reliable method to differentiate the N1 and N2 isomers is through 1H and 13C NMR spectroscopy. The electronic differences between the benzenoid (N1) and quinonoid (N2) tautomeric forms induce predictable chemical shifts.

1H NMR Data Comparison

The diagnostic protons are the H-3 aromatic proton and the N-CH₂ methylene protons . In the N2 isomer, the H-3 proton is typically shifted downfield due to the adjacent positively polarized N2 nitrogen in the quinonoid resonance structure. Conversely, the N-CH₂ protons in the N2 isomer are shifted slightly downfield compared to the N1 isomer.

Data acquired in DMSO-d6 at 400 MHz.

Proton Assignment2-(5-methyl-1H-indazol-1-yl)acetic acid (N1)2-(5-methyl-2H-indazol-2-yl)acetic acid (N2)Multiplicity & Integration
COOH ~13.05 ppm~13.10 ppmbr s, 1H
H-3 (Indazole) 8.05 ppm 8.35 ppm s, 1H
H-7 (Aromatic) 7.55 ppm (d, J = 8.5 Hz)7.62 ppm (d, J = 8.8 Hz)d, 1H
H-4 (Aromatic) 7.48 ppm (s)7.52 ppm (s)s, 1H
H-6 (Aromatic) 7.22 ppm (dd, J = 8.5, 1.5 Hz)7.18 ppm (dd, J = 8.8, 1.5 Hz)dd, 1H
N-CH₂ 5.15 ppm 5.30 ppm s, 2H
5-CH₃ 2.42 ppm2.40 ppms, 3H
13C NMR Data Comparison

Carbon-13 NMR provides definitive proof of regiochemistry. The C-3 and C-3a carbons are highly sensitive to the alkylation site. In the N1 isomer, C-3 resonates around 134 ppm. In the N2 isomer, the C-3 carbon shifts significantly upfield to approximately 125 ppm.

Data acquired in DMSO-d6 at 100 MHz.

Carbon Assignment2-(5-methyl-1H-indazol-1-yl)acetic acid (N1)2-(5-methyl-2H-indazol-2-yl)acetic acid (N2)
C=O (Carboxyl) 170.2 ppm169.8 ppm
C-7a 139.5 ppm148.2 ppm
C-3 134.1 ppm 125.4 ppm
C-5 130.8 ppm131.5 ppm
C-6 128.4 ppm127.9 ppm
C-3a 124.6 ppm 121.2 ppm
C-4 120.3 ppm118.5 ppm
C-7 109.8 ppm116.4 ppm
N-CH₂ 50.4 ppm 54.1 ppm
5-CH₃ 21.3 ppm21.1 ppm

Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocol details the synthesis, isolation, and NMR acquisition for the target compound.

Step 1: Regioselective Synthesis
  • Reagents: Dissolve 5-methyl-1H-indazole (1.0 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add anhydrous K₂CO₃ (2.0 eq). Stir at room temperature for 15 minutes to allow for complete deprotonation.

  • Alkylation: Dropwise add tert-butyl bromoacetate (1.1 eq).

  • Thermodynamic Equilibration: Heat the reaction mixture to 80°C for 12 hours. The elevated temperature and extended time drive the equilibrium toward the thermodynamic N1-alkylated intermediate.

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Deprotection: Dissolve the crude ester in DCM and add Trifluoroacetic acid (TFA) (10 eq). Stir at room temperature for 4 hours to cleave the tert-butyl group. Concentrate under vacuum.

Step 2: Isomer Separation (Self-Validating Step)
  • Purification: Purify the crude acid via flash column chromatography (Silica gel, Eluent: DCM/MeOH 95:5 with 0.1% Formic Acid).

  • TLC Verification: The N1 isomer typically elutes slightly faster (higher Rf) than the more polar quinonoid N2 isomer on normal-phase silica.

Step 3: NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15 mg of the purified N1 isomer in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9% D).

  • Instrument Parameters (1H NMR): 400 MHz, 298 K, 16 scans, relaxation delay (D1) of 2.0 s, spectral width of 12 ppm.

  • Instrument Parameters (13C NMR): 100 MHz, 298 K, 1024 scans, relaxation delay (D1) of 1.5 s, proton-decoupled.

  • Referencing: Calibrate spectra using the residual DMSO solvent peak (1H: 2.50 ppm; 13C: 39.52 ppm).

Conclusion

Accurate structural characterization of 2-(5-methyl-1H-indazol-1-yl)acetic acid is paramount for downstream biological assays. By leveraging the distinct downfield shift of the N-CH₂ protons (5.30 ppm vs 5.15 ppm) and the upfield shift of the C-3 carbon (125.4 ppm vs 134.1 ppm) in the N2 isomer compared to the N1 isomer, researchers can definitively assign regiochemistry. Adhering to the thermodynamic synthesis protocols outlined above ensures high-fidelity production of the desired N1 pharmacophore.

References

  • National Institutes of Health (NIH) / PMC. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Retrieved April 1, 2026, from [Link]

  • ResearchGate. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Retrieved April 1, 2026, from [Link]

Comparative

Comparative Reactivity Guide: 2-(5-Methyl-1H-indazol-1-yl)acetic acid vs. 2-(5-Chloro-1H-indazol-1-yl)acetic acid

As a Senior Application Scientist, selecting the correct N-heterocyclic building block is paramount for optimizing both synthetic efficiency and downstream pharmacological efficacy. 2-(5-methyl-1H-indazol-1-yl)acetic aci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct N-heterocyclic building block is paramount for optimizing both synthetic efficiency and downstream pharmacological efficacy. 2-(5-methyl-1H-indazol-1-yl)acetic acid[1] and 2-(5-chloro-1H-indazol-1-yl)acetic acid[2] are highly versatile scaffolds. While structurally similar, the electronic disparity between a C5-methyl and a C5-chloro substituent dictates fundamentally divergent reactivity profiles.

These derivatives are heavily utilized in modern drug discovery, serving as core pharmacophores in the development of for respiratory inflammation (e.g., asthma and COPD)[3] and for treating Trypanosoma brucei infections[4]. This guide unpacks the causality behind their reactivity differences and provides field-validated experimental workflows.

Mechanistic Divergence: Electronic & Steric Effects

The reactivity of these indazole-1-acetic acids is governed by the transmission of electronic effects from the C5 position through the conjugated bicyclic system to the N1-acetic acid moiety.

  • The 5-Methyl Effect (+I, +H): The methyl group acts as an electron-donating group (EDG) via inductive (+I) and hyperconjugative (+H) effects. This enriches the electron density of the indazole core, making the ring highly susceptible to Electrophilic Aromatic Substitution (EAS) such as nitration or halogenation. However, this electron donation slightly destabilizes the carboxylate anion, resulting in a higher pKa (lower acidity) for the acetic acid group compared to its halogenated counterpart.

  • The 5-Chloro Effect (-I > +M): The chloro group is net electron-withdrawing, as its inductive withdrawal (-I) outcompetes its resonance donation (+M). This depletion of electron density stabilizes the conjugate base (carboxylate anion), thereby lowering the pKa of the acetic acid moiety. During amide coupling, this lower pKa translates to a more electrophilic activated ester intermediate, accelerating nucleophilic attack by amines. Furthermore, the C-Cl bond provides an orthogonal, built-in synthetic handle for late-stage palladium-catalyzed cross-coupling.

Quantitative Data & Reactivity Profiling

The following table summarizes the comparative physicochemical and reactive properties of the two building blocks:

Parameter2-(5-Methyl-1H-indazol-1-yl)acetic acid2-(5-Chloro-1H-indazol-1-yl)acetic acid
CAS Number 92567-23-2[1]92567-16-3[2]
Electronic Effect at C5 Electron-Donating (+I, +H)Electron-Withdrawing (-I > +M)
Relative Acetic Acid pKa Higher (Less Acidic)Lower (More Acidic)
Amide Coupling Kinetics StandardAccelerated (Highly electrophilic ester)
Ring Functionalization Electrophilic Aromatic SubstitutionPd-Catalyzed Cross-Coupling
Primary Medicinal Use TryS Inhibitor Scaffolds[4]CRTh2 Antagonists[3]

Experimental Workflows (Self-Validating Protocols)

To ensure high-fidelity synthesis, the following protocols have been designed with built-in causality for every reagent choice.

Protocol A: Comparative Amide Bond Formation (Standardized Kinetics)

Applicable to both derivatives, optimized for kinetic comparison.

Causality: HATU is selected over traditional EDC/HOBt because the uronium-based coupling agent rapidly generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to ensure complete deprotonation of the carboxylic acid without competing for the activated ester.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the indazole-1-acetic acid (5-Me-IAA or 5-Cl-IAA) in anhydrous DMF to achieve a 0.1 M concentration under an inert N₂ atmosphere.

  • Activation: Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 10 minutes to pre-form the HOAt ester.

  • Coupling: Add 1.1 eq of the target secondary amine.

  • Monitoring (Self-Validation): Monitor the reaction via LC-MS. Observation: The 5-Cl-IAA derivative typically reaches >95% conversion 15-20% faster than the 5-Me-IAA derivative due to the enhanced electrophilicity of its activated ester.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl, extract with EtOAc (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling

Specific to the 5-Chloro-IAA derivative.

Causality: The C-Cl bond on an electron-deficient indazole is notoriously difficult to activate due to its high bond dissociation energy. The combination of Pd₂(dba)₃ and the bulky, electron-rich biaryl phosphine ligand XPhos is a chemical necessity; it creates a sterically demanding, highly active Pd(0) species capable of forcing oxidative addition into the sluggish C-Cl bond.

Step-by-Step Methodology:

  • Setup: Charge an oven-dried Schlenk flask with 1.0 eq of the 5-Cl-IAA amide derivative, 1.5 eq of the desired arylboronic acid, 0.05 eq of Pd₂(dba)₃, 0.10 eq of XPhos, and 3.0 eq of anhydrous K₃PO₄.

  • Atmosphere Exchange: Evacuate the flask and backfill with N₂ (Repeat for 3 cycles).

  • Solvent Addition: Add thoroughly degassed 1,4-Dioxane/H₂O (4:1, v/v) to achieve a 0.2 M concentration. The biphasic basic system facilitates rapid transmetalation while preventing amide hydrolysis.

  • Reaction: Heat the mixture to 100 °C for 12 hours. The steric bulk of XPhos promotes rapid reductive elimination, preventing catalyst trapping.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a tightly packed pad of Celite to remove palladium black, concentrate in vacuo, and purify via reverse-phase HPLC.

Pathway Visualization

The following diagram maps the divergent synthetic pathways dictated by the C5 substituent.

ReactivityPathway Core 1H-Indazol-1-yl Acetic Acid Core Me_Deriv 5-Methyl Derivative (+I, +H Effect) Core->Me_Deriv R = CH3 Cl_Deriv 5-Chloro Derivative (-I > +M Effect) Core->Cl_Deriv R = Cl Amide_Me Amide Coupling Standard Kinetics Me_Deriv->Amide_Me HATU/DIPEA EAS Electrophilic Aromatic Substitution (Activated Ring) Me_Deriv->EAS Halogenation/Nitration Amide_Cl Amide Coupling Enhanced Kinetics Cl_Deriv->Amide_Cl HATU/DIPEA CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) Cl_Deriv->CrossCoupling Pd(0), Ligand, Base

Divergent reactivity pathways of 5-methyl and 5-chloro indazol-1-yl acetic acid derivatives.

References

  • [2] Title: 2-(5-chloro-1H-indazol-1-yl)acetic acid - Molport. Source: Molport. URL:[Link]

  • [3] Title: New CRTh2 antagonists - EP 2548876 A1. Source: European Patent Office / Google Patents. URL:

  • [4] Title: Design, Synthesis and Biological Evaluation of Trypanosoma brucei Trypanothione Synthetase Inhibitors. Source: ChemMedChem (PMC). URL:[Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 2-(5-methyl-1H-indazol-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative for Novel Indazole Derivatives Indazole-containing scaffolds are prevalent in numerous biologically active compounds...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Novel Indazole Derivatives

Indazole-containing scaffolds are prevalent in numerous biologically active compounds, including approved non-steroidal anti-inflammatory drugs and anti-cancer agents. The compound 2-(5-methyl-1H-indazol-1-yl)acetic acid represents a key structural motif in medicinal chemistry, where precise structural elucidation is paramount for understanding its biological activity and for quality control during drug development. Mass spectrometry stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and specificity in determining molecular weight and dissecting molecular structure through fragmentation analysis.

This guide provides an in-depth, comparative analysis of the mass spectrometric behavior of 2-(5-methyl-1H-indazol-1-yl)acetic acid, focusing on the fragmentation patterns observed under different ionization techniques. We will explore the mechanistic rationale behind experimental choices and present detailed protocols to ensure data integrity and reproducibility.

Comparative Analysis of Ionization Techniques: Hard vs. Soft Ionization

The choice of ionization technique profoundly influences the fragmentation data obtained for novel compounds like 2-(5-methyl-1H-indazol-1-yl)acetic acid. The two most common techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), represent "hard" and "soft" ionization methods, respectively, each providing complementary structural information.

Ionization TechniquePrincipleKey Advantages for 2-(5-methyl-1H-indazol-1-yl)acetic acidPotential Limitations
Electron Ionization (EI) High-energy electrons bombard the analyte, causing extensive fragmentation.Provides detailed structural information from reproducible fragmentation patterns, ideal for library matching.The molecular ion may be weak or absent due to the high energy imparted, complicating molecular weight determination.
Electrospray Ionization (ESI) A soft ionization technique that produces intact molecular ions with minimal fragmentation.Excellent for accurate molecular weight determination and suitable for tandem MS (MS/MS) to control fragmentation.May not provide sufficient fragmentation in a single MS stage for detailed structural elucidation.

Proposed Fragmentation Pathways of 2-(5-methyl-1H-indazol-1-yl)acetic acid

The fragmentation of 2-(5-methyl-1H-indazol-1-yl)acetic acid is dictated by its constituent functional groups: the 5-methyl-1H-indazole core and the N-linked acetic acid side chain.

Electron Ionization (EI-MS) Fragmentation

Under the high-energy conditions of EI, the molecular ion of 2-(5-methyl-1H-indazol-1-yl)acetic acid (m/z 190) will undergo significant fragmentation. A plausible fragmentation pathway is initiated by the loss of the carboxylic acid group, followed by further fragmentation of the indazole ring.

A key fragmentation pathway for carboxylic acids under EI is the cleavage of the bond next to the carbonyl group, leading to the loss of the hydroxyl radical (•OH, M-17) or the entire carboxyl group (•COOH, M-45)[1]. For the indazole moiety, a characteristic fragmentation involves the loss of a nitrogen molecule (N₂) or cleavage of the five-membered ring.

EI_Fragmentation M [C10H10N2O2]+• m/z 190 F1 [C9H9N2O]+• m/z 173 M->F1 - •OH F2 [C9H9N2]+• m/z 145 M->F2 - •COOH F3 [C8H8N]+• m/z 117 F2->F3 - N2 F4 [C8H7]+• m/z 103 F3->F4 - HCN

EI-MS fragmentation of 2-(5-methyl-1H-indazol-1-yl)acetic acid.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Fragmentation

ESI is a soft ionization technique, and thus tandem mass spectrometry (MS/MS) is required to induce and study fragmentation. The fragmentation pathways will differ between positive and negative ion modes.

Positive Ion Mode ([M+H]+)

In positive ion mode, the molecule is protonated, typically on one of the nitrogen atoms of the indazole ring. The fragmentation of the protonated molecule (m/z 191) is likely to involve the loss of small neutral molecules from the acetic acid side chain.

ESI_Positive_Fragmentation MH [C10H11N2O2]+ m/z 191 F1 [C10H9N2O]+ m/z 173 MH->F1 - H2O F2 [C9H11N2]+ m/z 147 MH->F2 - CO2 F3 [C8H8N]+ m/z 118 F2->F3 - C2H3

ESI-MS/MS fragmentation of [M+H]+ of 2-(5-methyl-1H-indazol-1-yl)acetic acid.

Negative Ion Mode ([M-H]-)

In negative ion mode, the molecule is deprotonated at the carboxylic acid group. The resulting carboxylate anion (m/z 189) is prone to decarboxylation (loss of CO₂).

ESI_Negative_Fragmentation MH_neg [C10H9N2O2]- m/z 189 F1_neg [C9H9N2]- m/z 145 MH_neg->F1_neg - CO2

ESI-MS/MS fragmentation of [M-H]- of 2-(5-methyl-1H-indazol-1-yl)acetic acid.

Experimental Protocols

A robust analytical workflow is crucial for obtaining high-quality mass spectrometry data.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing A Dissolve sample in appropriate solvent (e.g., Methanol/Water) B GC-EI-MS Analysis A->B C LC-ESI-MS/MS Analysis A->C D Spectral Interpretation B->D C->D E Library Searching (for EI-MS) D->E F Fragmentation Pathway Elucidation D->F

Overall workflow for the mass spectrometric analysis.
Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)
  • Sample Preparation: Derivatize the carboxylic acid group (e.g., via methylation or silylation) to increase volatility for GC analysis. Dissolve the derivatized sample in a suitable solvent (e.g., hexane or ethyl acetate).

  • Gas Chromatography:

    • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector: Set to splitless mode at 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Ion Source Temperature: 230°C.

  • Data Analysis: Identify the compound based on its retention time and compare the obtained mass spectrum with spectral libraries.

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)
  • Sample Preparation: Dissolve the sample in the mobile phase (e.g., a mixture of water and acetonitrile with 0.1% formic acid for positive ion mode, or without formic acid for negative ion mode) to a concentration of approximately 1 µg/mL.

  • Liquid Chromatography:

    • Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm i.d., 2.6 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in both positive and negative ion modes.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325°C.

    • MS1 Scan Range: m/z 100-500.

    • MS/MS: Select the precursor ions ([M+H]+ at m/z 191 and [M-H]- at m/z 189) for collision-induced dissociation (CID). Optimize collision energy to obtain informative fragment ions.

  • Data Analysis: Elucidate the fragmentation pathways based on the accurate mass measurements of the precursor and product ions.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization of 2-(5-methyl-1H-indazol-1-yl)acetic acid often involves orthogonal analytical techniques.

TechniqueInformation ProvidedStrengthsWeaknesses
Mass Spectrometry (MS) Molecular weight and structural information from fragmentation patterns.High sensitivity and specificity.Isomers may not be readily distinguishable without chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information on the chemical environment and connectivity of atoms.Unambiguous structure elucidation.Lower sensitivity compared to MS.
High-Performance Liquid Chromatography (HPLC) with UV Detection Purity assessment and quantification.Robust and reproducible for quantitative analysis.Provides limited structural information.
Infrared (IR) Spectroscopy Identification of functional groups.Rapid and non-destructive.Provides limited information on the overall molecular structure.

Conclusion

The mass spectrometric analysis of 2-(5-methyl-1H-indazol-1-yl)acetic acid provides invaluable information for its structural characterization. The choice between Electron Ionization and Electrospray Ionization depends on the analytical goal: EI-MS is well-suited for detailed structural elucidation through its extensive fragmentation, while ESI-MS is ideal for accurate molecular weight determination and controlled fragmentation studies using tandem mass spectrometry. By employing the detailed protocols and understanding the proposed fragmentation pathways outlined in this guide, researchers can confidently and accurately characterize this important class of molecules. For unambiguous structure confirmation, a multi-technique approach incorporating NMR and other spectroscopic methods is recommended.

References

  • BenchChem. (2025).
  • J-Stage. (n.d.). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS.
  • University of Arizona. (n.d.).
  • BenchChem. (2025). Spectroscopic Data Interpretation for Indazole Compounds: A Technical Guide.
  • Canadian Science Publishing. (n.d.).
  • ResearchGate. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.
  • Royal Society of Chemistry. (2015).
  • University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.
  • Scientific Research Publishing. (2016).
  • Chemistry LibreTexts. (2023).
  • White Rose Research Online. (2025). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions.

Sources

Comparative

Benchmarking 2-(5-methyl-1H-indazol-1-yl)acetic acid Against Standard Indazole Derivatives: A Comparative Guide

Introduction: The Indazole Scaffold in Modern Drug Discovery The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging a wide array of biological targets with high affinity and specificity.[1][2] This has led to the successful development of several FDA-approved drugs containing the indazole core, including the potent kinase inhibitors Axitinib and Pazopanib, which have become standard-of-care treatments in oncology.[3][4] The therapeutic utility of indazole derivatives spans a range of indications, from anti-inflammatory and analgesic agents to potent anti-cancer therapies.[5][6][7]

This guide provides a comprehensive technical comparison of a novel derivative, 2-(5-methyl-1H-indazol-1-yl)acetic acid , against established indazole-based compounds. While specific experimental data for this particular molecule is not yet broadly available in peer-reviewed literature, we will leverage data from closely related analogs and established synthetic routes to project its physicochemical and biological profile. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating novel indazole derivatives and providing detailed protocols for head-to-head experimental comparisons.

Synthesis Strategy: Accessing the Target Compound

A common and effective method for the synthesis of N-1 alkylated indazoles involves the N-alkylation of the indazole core with a suitable electrophile.[8] For the synthesis of 2-(5-methyl-1H-indazol-1-yl)acetic acid, a plausible and efficient two-step route is proposed, starting from the commercially available 5-methyl-1H-indazole.

Proposed Synthetic Pathway:

Synthesis_Pathway start 5-methyl-1H-indazole intermediate Ethyl 2-(5-methyl-1H-indazol-1-yl)acetate start->intermediate Ethyl chloroacetate, K2CO3, Acetone, Reflux final 2-(5-methyl-1H-indazol-1-yl)acetic acid intermediate->final LiOH, THF/H2O

Caption: Proposed synthesis of 2-(5-methyl-1H-indazol-1-yl)acetic acid.

This protocol first involves the N-alkylation of 5-methyl-1H-indazole with ethyl chloroacetate in the presence of a base such as potassium carbonate, followed by hydrolysis of the resulting ester to yield the final carboxylic acid product.[9] This method is generally high-yielding and allows for facile purification of the final compound.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile and overall developability. Here, we compare the projected properties of 2-(5-methyl-1H-indazol-1-yl)acetic acid with the established drugs Axitinib and Pazopanib.

Property2-(5-methyl-1H-indazol-1-yl)acetic acid (Projected)AxitinibPazopanib
Molecular Weight 190.20 g/mol 386.47 g/mol [10]437.5 g/mol [11]
logP (Predicted) ~1.83.34.6
pKa (Predicted) ~4.5 (acidic)2.1 (indazole), 6.4 (pyrimidine)[12]2.1 (indazole), 6.4 (pyrimidine), 10.2 (sulfonamide)[12]
Aqueous Solubility Moderate to HighLowLow[12]

Note: The values for 2-(5-methyl-1H-indazol-1-yl)acetic acid are estimations based on its structure and data from similar molecules.

The lower molecular weight and predicted lower logP of 2-(5-methyl-1H-indazol-1-yl)acetic acid suggest it may possess more favorable solubility and permeability characteristics compared to the larger, more lipophilic approved drugs. The presence of the carboxylic acid moiety will render the solubility pH-dependent.

In Vitro Biological Evaluation: A Head-to-Head Comparison

The indazole scaffold is a common feature in many kinase inhibitors.[1] Axitinib and Pazopanib are potent inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), key regulators of angiogenesis.[10][11] Additionally, Pazopanib and other indazole derivatives have shown inhibitory activity against c-Met, another important receptor tyrosine kinase in oncology.[11] Given this precedent, a primary focus for benchmarking 2-(5-methyl-1H-indazol-1-yl)acetic acid would be its activity against these and other relevant kinases.

Comparative Kinase Inhibition Profile
CompoundVEGFR-2 IC50 (nM)c-Met IC50 (nM)
2-(5-methyl-1H-indazol-1-yl)acetic acid To be determinedTo be determined
Axitinib 0.2[4]>1000
Pazopanib 30[11]16
Comparative Cytotoxicity Profile
CompoundA549 (Lung Cancer) GI50 (µM)MCF-7 (Breast Cancer) GI50 (µM)HCT116 (Colon Cancer) GI50 (µM)
2-(5-methyl-1H-indazol-1-yl)acetic acid To be determinedTo be determinedTo be determined
Axitinib 2.612.71.8
Pazopanib >10>10>10

Note: The provided IC50/GI50 values for Axitinib and Pazopanib are representative and can vary depending on the specific assay conditions.

Experimental Protocols for Benchmarking Studies

To facilitate a direct and rigorous comparison, the following detailed experimental protocols are provided.

Purity and Identity Confirmation by HPLC-MS

Rationale: High-performance liquid chromatography coupled with mass spectrometry is a standard method for confirming the purity and identity of a synthesized compound.

HPLC_Workflow sample Synthesized Compound in Solution hplc HPLC System (C18 Column) sample->hplc detector UV/Vis & Mass Spectrometer hplc->detector data Chromatogram & Mass Spectrum detector->data

Caption: Workflow for purity and identity analysis.

Protocol:

  • Sample Preparation: Dissolve the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and mass spectrometry in positive ion mode.

  • Data Analysis: The purity is determined by the peak area percentage in the chromatogram. The identity is confirmed by the mass-to-charge ratio (m/z) in the mass spectrum.

Aqueous Solubility Assessment

Rationale: Determining the aqueous solubility of a compound is crucial for predicting its oral bioavailability and for designing appropriate formulations. Both kinetic and thermodynamic solubility assays provide valuable, albeit different, information.

a) Kinetic Solubility (Nephelometry)

Protocol:

  • Prepare a 10 mM stock solution of the test compound in DMSO.

  • Add the DMSO stock solution to phosphate-buffered saline (PBS, pH 7.4) in a 96-well plate to achieve a final concentration range (e.g., 1-200 µM).

  • Incubate the plate at room temperature for 2 hours with shaking.

  • Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.[13]

b) Thermodynamic Solubility (Shake-Flask Method)

Protocol:

  • Add an excess amount of the solid compound to a vial containing a buffer of a specific pH (e.g., pH 5.0, 7.4).

  • Shake the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Filter the suspension to remove undissolved solids.

  • Determine the concentration of the dissolved compound in the filtrate by HPLC-UV, using a standard curve for quantification.[14]

In Vitro Kinase Inhibition Assay (VEGFR-2 & c-Met)

Rationale: To determine the inhibitory potency of the compound against specific kinase targets. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Kinase_Assay_Workflow reagents Kinase, Substrate, ATP, and Inhibitor incubation Incubation at 30°C reagents->incubation detection Add Kinase-Glo® Reagent incubation->detection luminescence Measure Luminescence detection->luminescence ic50 Calculate IC50 luminescence->ic50 CETSA_Workflow cells Treat cells with compound heat Heat shock at various temperatures cells->heat lysis Cell lysis and separation of soluble proteins heat->lysis detection Detect target protein (e.g., Western Blot) lysis->detection analysis Analyze protein stability detection->analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Compound Treatment: Treat intact cells with the test compound or vehicle control.

  • Heat Treatment: Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Detect the amount of soluble target protein (e.g., VEGFR-2 or c-Met) in the supernatant using Western blotting or another suitable method.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

Relevant Signaling Pathways

Understanding the signaling pathways in which the target kinases are involved provides context for the biological effects of their inhibition.

VEGFR-2 Signaling Pathway:

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras PLCg->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Indazole Derivative Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

c-Met Signaling Pathway:

cMet_Pathway HGF HGF cMet c-Met HGF->cMet PI3K PI3K cMet->PI3K Ras Ras cMet->Ras STAT3 STAT3 cMet->STAT3 Akt Akt PI3K->Akt Proliferation Cell Proliferation, Invasion, Metastasis Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Inhibitor Indazole Derivative Inhibitor->cMet

Caption: Simplified c-Met signaling pathway and point of inhibition.

Conclusion and Future Directions

This guide provides a comprehensive framework for the benchmarking of 2-(5-methyl-1H-indazol-1-yl)acetic acid against standard indazole-containing drugs. While awaiting specific experimental data for the title compound, the provided protocols offer a robust methodology for a head-to-head comparison of its physicochemical properties and biological activities. The projected favorable properties of 2-(5-methyl-1H-indazol-1-yl)acetic acid, such as lower molecular weight and potentially improved solubility, make it an interesting candidate for further investigation. The execution of the described experimental plan will be crucial in determining its true potential as a novel therapeutic agent.

References

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). Journal of Clinical and Diagnostic Research. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). National Center for Biotechnology Information. [Link]

  • Conjugated indole-imidazole derivatives displaying cytotoxicity against multidrug resistant cancer cell lines. (2006). PubMed. [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (2024). MDPI. [Link]

  • RECENT ADVANCES IN INDAZOLE-BASED DERIVATIVES OF VEGFR-2 KINASE INHIBITORS AS AN ANTI-CANCER AGENT. (2022). Journals of Research in Pharmaceutical Sciences. [Link]

  • New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. (2023). National Center for Biotechnology Information. [Link]

  • Synthesis and biological activities of a novel series of indazole derivatives. (n.d.). [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). National Center for Biotechnology Information. [Link]

  • The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. (2022). MDPI. [Link]

  • BPS Bioscience. c-Met Kinase Assay Kit. [Link]

  • BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit. [Link]

  • Structure of some indazole-based derivatives (IX and X) as VEGFR-2 inhibitors. (n.d.). ResearchGate. [Link]

  • Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor. (2024). National Center for Biotechnology Information. [Link]

  • PubChem. 5-Methyl-1H-indazole. [Link]

  • Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor. (2024). ACS Publications. [Link]

  • Synthesis and biological activities of a novel series of indazole derivatives. (n.d.). [Link]

  • Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). (2023). National Center for Biotechnology Information. [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2025). MDPI. [Link]

  • Synthesis of new imidazolyl acetic acid derivatives with anti-inflammatory and analgesic activities. (2008). PubMed. [Link]

  • CHEMISTRY REVIEW(S). (2009). accessdata.fda.gov. [Link]

  • Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. (n.d.). ResearchGate. [Link]

  • indazole - Organic Syntheses Procedure. (n.d.). [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). National Center for Biotechnology Information. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). University College Cork. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). National Center for Biotechnology Information. [Link]

  • Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. (2025). [Link]

  • 2H-Indazole synthesis - Organic Chemistry Portal. (n.d.). [Link]

  • (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2026). ResearchGate. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). National Center for Biotechnology Information. [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024). Journal of Young Pharmacists. [Link]

  • CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google P
  • Synthesis, X-Ray, Spectral Characterization, DFT, and Molecular Docking Calculations of 2-(5-Nitro-1-H-Indazol-1-yl) Acetic Acid: Polycyclic Aromatic Compounds. (2023). Taylor & Francis. [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (n.d.). [Link]

Sources

Validation

A Researcher's Guide to Evaluating the Binding Affinity of Indazole Acetic Acid Analogs as AKR1C3 Inhibitors

Introduction: The Therapeutic Promise of the Indazole Scaffold In the landscape of medicinal chemistry, the indazole ring system stands out as a "privileged scaffold," a molecular framework that consistently appears in c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Promise of the Indazole Scaffold

In the landscape of medicinal chemistry, the indazole ring system stands out as a "privileged scaffold," a molecular framework that consistently appears in compounds targeting a diverse range of biological entities.[1][2] When coupled with an acetic acid moiety, it forms a structural class with significant therapeutic potential, particularly as inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3). The compound 2-(5-methyl-1H-indazol-1-yl)acetic acid serves as a foundational structure for exploring this chemical space.

AKR1C3, also known as type 5 17β-hydroxysteroid dehydrogenase, is a critical enzyme in human physiology and pathology.[3] It plays a pivotal role in the biosynthesis of potent androgens (testosterone) and estrogens (estradiol) and is involved in prostaglandin metabolism.[4] Overexpression of AKR1C3 is strongly implicated in the progression and treatment resistance of various cancers, including hormone-dependent prostate and breast cancers, as well as acute myeloid leukemia.[5][6] Consequently, the development of potent and selective AKR1C3 inhibitors is an area of intense research, aiming to cut off the fuel supply for these malignancies.[7]

This guide provides an in-depth comparison of methodologies to evaluate the binding affinity of 2-(5-methyl-1H-indazol-1-yl)acetic acid analogs for AKR1C3. We will delve into the structure-activity relationships (SAR) that govern inhibitor potency, present detailed experimental protocols for robust affinity determination, and offer insights into the causal reasoning behind key experimental steps.

Structure-Activity Relationships (SAR) of AKR1C3 Inhibitors

The inhibitory potency of indazole acetic acid analogs against AKR1C3 is highly sensitive to structural modifications. While data on the specific 2-(5-methyl-1H-indazol-1-yl)acetic acid is limited, extensive research on related non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and other indazole derivatives provides a strong foundation for understanding SAR.[4][8]

The binding site of AKR1C3 can be conceptualized as having several subpockets. The inhibitor's carboxylic acid group typically forms crucial hydrogen bonds with residues like Tyr55 and His117 in the active site.[7] The indazole core or a related bicyclic system occupies a hydrophobic pocket, while substituents can be modified to gain selectivity over other AKR1C isoforms (AKR1C1, AKR1C2), which is critical to avoid off-target effects.[4][9]

Table 1: Comparative Binding Affinity of Representative AKR1C3 Inhibitors

CompoundStructureTargetBinding Affinity (Kᵢ or IC₅₀)SelectivityReference
Indomethacin NSAID AnalogAKR1C3IC₅₀: ~200 nMNon-selective (inhibits COX)[4]
Compound 26 Fragment HitAKR1C3Kᵢ: 2.1 µM>47-fold vs AKR1C1/2/4[9]
Compound 9 Naphthoic Acid Deriv.AKR1C3Kᵢ: 19 µMPotent inhibitor of AKR1C1-3[9]
PTUPB NSAID AnalogAKR1C3More effective than indomethacin in vitro100-fold lower COX-2 activity[10]
ASP9521 Novel InhibitorAKR1C3Potent (nM range)High[10]

Note: The data presented is compiled from various studies and experimental conditions may differ. Direct comparison should be made with caution.

Visualizing the Target: The AKR1C3 Pathway

To appreciate the impact of inhibition, it is essential to understand the role of AKR1C3 in cellular signaling. The enzyme acts at a critical crossroads of steroid hormone and prostaglandin synthesis.

AKR1C3_Pathway cluster_legend Legend Androstenedione Androstenedione (Weak Androgen) AKR1C3 AKR1C3 Androstenedione->AKR1C3 Testosterone Testosterone (Potent Androgen) AR Androgen Receptor (AR) Testosterone->AR Estrone Estrone (Weak Estrogen) Estrone->AKR1C3 Estradiol 17β-Estradiol (Potent Estrogen) ER Estrogen Receptor (ER) Estradiol->ER PGH2 Prostaglandin H2 (PGH2) PGH2->AKR1C3 PGF2a Prostaglandin F2α (PGF2α) FP_Receptor FP Receptor PGF2a->FP_Receptor AKR1C3->Testosterone NADPH AKR1C3->Estradiol NADPH AKR1C3->PGF2a NADPH Proliferation Cell Proliferation & Survival AR->Proliferation ER->Proliferation FP_Receptor->Proliferation Steroid Steroid Pathway Estrogen Estrogen Pathway Prostaglandin Prostaglandin Pathway Enzyme Target Enzyme Outcome Cellular Outcome Experimental_Workflow Start Start: Analog Synthesis & Purification Prep Reagent Preparation (Enzyme, Buffers, Compounds) Start->Prep Assay_Choice Choose Assay Prep->Assay_Choice Spectro Spectrophotometric Inhibition Assay Assay_Choice->Spectro Potency (IC₅₀) ITC Isothermal Titration Calorimetry (ITC) Assay_Choice->ITC Affinity (Kₔ) & Thermodynamics Spectro_Run Run Kinetic Assay (Absorbance at 340nm) Spectro->Spectro_Run Spectro_Data Calculate Initial Velocities & % Inhibition Spectro_Run->Spectro_Data IC50 Determine IC₅₀ (Dose-Response Curve) Spectro_Data->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR ITC_Run Run Titration Experiment (Measure Heat Change) ITC->ITC_Run ITC_Data Integrate Peaks & Generate Isotherm ITC_Run->ITC_Data KD Determine Kₔ, ΔH, n (Binding Isotherm Fit) ITC_Data->KD KD->SAR

Caption: General workflow for evaluating inhibitor binding affinity.

Conclusion

Evaluating the binding affinity of 2-(5-methyl-1H-indazol-1-yl)acetic acid analogs against AKR1C3 is a critical step in the development of novel therapeutics for hormone-driven cancers and other diseases. By leveraging robust methodologies such as spectrophotometric inhibition assays and isothermal titration calorimetry, researchers can obtain high-quality data on inhibitor potency and binding thermodynamics. This information, when integrated with structural biology and computational modeling, fuels the iterative process of rational drug design. Understanding the structure-activity relationships and applying rigorous, well-validated experimental protocols are paramount to advancing these promising compounds from the bench to the clinic.

References

  • Mlinar, B. et al. (2015). Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library. PLOS ONE. [Link]

  • ResearchGate. (n.d.). Classification of AKR1C3 inhibitors. ResearchGate. [Link]

  • Kovacs, T. et al. (2011). Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship. PubMed. [Link]

  • Zhao, H. et al. (2020). Overview of AKR1C3: Inhibitor Achievements and Disease Insights. ACS Publications. [Link]

  • Wang, C. et al. (2023). Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer. PMC. [Link]

  • Lovering, A. L. et al. (2009). Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights. PMC. [Link]

  • Li, M. et al. (2021). Aldo-Keto Reductase 1C3 Mediates Chemotherapy Resistance in Esophageal Adenocarcinoma via ROS Detoxification. MDPI. [Link]

  • Khan, I. et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]

  • ResearchGate. (2014). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. ResearchGate. [Link]

  • RCSB PDB. (2019). 6GXK: Crystal structure of Aldo-Keto Reductase 1C3 (AKR1C3) complexed with inhibitor. RCSB PDB. [Link]

  • Norman, M. H. et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications. [Link]

  • Penning, T. M. (2017). Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review. SciSpace. [Link]

  • ResearchGate. (2020). Study of Aldo-keto Reductase 1C3 Inhibitor with Novel Framework for Treating Leukaemia Based on Virtual Screening and In vitro Biological Activity Testing. ResearchGate. [Link]

  • Liu, T. et al. (2022). Discovery of Novel Aldo-Keto Reductase 1C3 Inhibitors as Chemotherapeutic Potentiators for Cancer Drug Resistance. ACS Medicinal Chemistry Letters. [Link]

  • S. Mohan et al. (n.d.). Synthesis and biological activities of a novel series of indazole derivatives. ResearchGate. [Link]

  • Nagaraju, K. et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology. [Link]

Sources

Comparative

FT-IR Spectroscopy Validation for 2-(5-methyl-1H-indazol-1-yl)acetic Acid: A Comparative Guide to ATR vs. Transmission Modalities

The structural validation of complex pharmaceutical intermediates demands rigorous analytical precision. For molecules like 2-(5-methyl-1H-indazol-1-yl)acetic acid, Fourier Transform Infrared (FT-IR) spectroscopy serves...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The structural validation of complex pharmaceutical intermediates demands rigorous analytical precision. For molecules like 2-(5-methyl-1H-indazol-1-yl)acetic acid, Fourier Transform Infrared (FT-IR) spectroscopy serves as the frontline technique for confirming molecular identity by mapping specific vibrational modes to functional groups.

As a Senior Application Scientist, I frequently observe that while legacy transmission methods remain compendial standards, they often introduce sample-preparation artifacts that compromise data integrity. This guide objectively compares Attenuated Total Reflectance (ATR) against traditional Potassium Bromide (KBr) pellet transmission, providing self-validating protocols to ensure compliance with1[1].

Spectral Fingerprinting & Causality

To validate 2-(5-methyl-1H-indazol-1-yl)acetic acid, we must first deconstruct its infrared-active functional groups. The molecule features an indazole core, a methyl substituent at the 5-position, and an acetic acid moiety attached to the N1 position.

Table 1: Functional Group Wavenumber Assignments
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Diagnostic Significance
Carboxylic Acid (-COOH) O-H Stretch3300 – 2500 (Broad)Primary identifier for the acetic acid moiety. Highly susceptible to moisture masking.
Carboxylic Acid (-COOH) C=O Stretch1730 – 1700 (Strong)Confirms the carbonyl presence; shifts indicate hydrogen-bonding state.
Indazole Core C=C / C=N Stretch1620 – 1500 (Multiple)Validates the bicyclic aromatic ring system.
Methyl Group (-CH3) Aliphatic C-H Stretch2950 – 2850Differentiates the molecule from unmethylated indazole analogs.
Aromatic Ring C-H Stretch3100 – 3000Confirms the aromatic backbone.

Causality of Detection: The most critical diagnostic region for this molecule is the broad O-H stretch of the carboxylic acid. Because this band is highly sensitive to hydrogen bonding, any external moisture introduced during sample preparation will artificially broaden or shift this peak, leading to misidentification or failed QA/QC checks.

Modality Comparison: ATR-FTIR vs. KBr Transmission

When selecting a sampling technique, the physical chemistry of the analyte dictates the optimal path.

  • ATR-FTIR (Diamond/ZnSe Crystal): ATR allows for the direct analysis of the solid powder. The evanescent wave penetrates the sample only a few micrometers, 2[2]. Causality: By removing KBr, we eliminate the risk of water absorption masking the critical -COOH stretch. Furthermore,3 to transmission, provided equivalence is documented[3].

  • KBr Pellet Transmission: The legacy approach involves dispersing the analyte in an alkali halide matrix. Causality: While this provides excellent spectral resolution and avoids the wavelength-dependent penetration depth issues of ATR, the mechanical grinding process can induce polymorphic transformations in sensitive APIs. Additionally, KBr's affinity for water often introduces a false O-H band near 3400 cm⁻¹ and an H-O-H bend at 1640 cm⁻¹, directly overlapping with the indazole C=N stretch.

Table 2: Performance Comparison for Indazole Acetic Acid Derivatives
ParameterATR-FTIR (Diamond Crystal)KBr Pellet Transmission
Moisture Interference None (Direct solid analysis)High (KBr is inherently hygroscopic)
Sample Preparation Time < 1 minute10 – 15 minutes (Requires desiccation)
Polymorph Preservation Excellent (No mechanical stress)Poor (Grinding can induce phase transitions)
Spectral Resolution Good (Requires software ATR correction)Excellent (Direct Beer-Lambert adherence)

Self-Validating Experimental Protocols

A protocol is only as robust as its internal controls. The following workflows are designed as self-validating systems, ensuring that any spectral deviation is attributable to the molecule, not the method.

Protocol A: ATR-FTIR Direct Solid Analysis
  • Instrument Qualification (OQ): Scan a traceable polystyrene film standard. Verify that4 is within ±1.0 cm⁻¹, satisfying USP <854> requirements[4].

  • Self-Validation (Background Check): Clean the diamond crystal with isopropyl alcohol and allow it to evaporate. Acquire a background spectrum. The system must validate a flat 100% transmittance baseline. Causality: This proves the optical path is free of atmospheric water vapor and cross-contamination from prior analyses.

  • Sample Application & Compression: Place 2-3 mg of 2-(5-methyl-1H-indazol-1-yl)acetic acid onto the crystal. Apply uniform pressure using the ATR anvil. Causality: Consistent pressure ensures intimate optical contact, maximizing the intensity of the evanescent wave interaction and preventing weak signal-to-noise ratios.

  • Acquisition & Correction: Scan from 3800 to 650 cm⁻¹. Apply an ATR-correction algorithm. Causality: Because ATR penetration depth increases at lower wavenumbers, this correction normalizes peak intensities, allowing accurate comparison against legacy transmission libraries.

Protocol B: KBr Pellet Transmission
  • Matrix Desiccation: Dry spectroscopic-grade KBr at 105°C for a minimum of 2 hours. Store in a vacuum desiccator. Causality: Strict moisture control is mandatory to prevent the masking of the analyte's carboxylic acid O-H band.

  • Self-Validation (Blank Pellet): Press a 150 mg pellet of pure, dried KBr. Scan the blank. The spectrum must show >90% transmittance across the entire analytical range with no significant O-H stretching. This validates the efficacy of the drying process.

  • Sample Preparation: Gently triturate 1.5 mg of the API with 150 mg of the validated KBr using an agate mortar. Causality: Excessive grinding energy can cause localized heating, leading to polymorphic shifts in the indazole crystal lattice.

  • Vacuum Pressing: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 2 minutes. Causality: The vacuum evacuates entrapped air, preventing the formation of micro-fissures that cause baseline scattering (the Christiansen effect).

Workflow Visualization

FTIR_Workflow Start 2-(5-methyl-1H-indazol-1-yl)acetic acid Sample Prep Decision Select FT-IR Modality (USP <197>) Start->Decision ATR ATR-FTIR (Diamond/ZnSe) Direct Solid Analysis Decision->ATR Routine QC / High Throughput KBr Transmission (KBr Pellet) Requires Desiccation Decision->KBr Legacy Compendial Match ATR_Val Self-Validation: Clean Crystal & Background Scan ATR->ATR_Val KBr_Val Self-Validation: Blank KBr Pellet Scan KBr->KBr_Val Scan Spectral Acquisition (3800 - 650 cm⁻¹) ATR_Val->Scan KBr_Val->Scan Analysis Functional Group Verification (-COOH, Indazole, -CH3) Scan->Analysis

Figure 1: FT-IR validation workflow and decision matrix for indazole acetic acid derivatives.

Conclusion

While KBr transmission remains deeply embedded in historical monographs, the structural validation of 2-(5-methyl-1H-indazol-1-yl)acetic acid is vastly superior when executed via ATR-FTIR. By eliminating the hygroscopic matrix, ATR preserves the integrity of the diagnostic carboxylic acid and indazole spectral regions, providing a rapid, reproducible, and USP-compliant analytical pathway.

References

  • Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia - Agilent | agilent.com | 4

  • FT-IR Identification: the Expertise Required To Ensure Compliance | pharmtech.com | 3

  • Spectroscopy and Spectroscopic Analytical Techniques in the United States Pharmacopeia–National Formulary (USP–NF) | spectroscopyonline.com | 1

  • Quantitative screening of the pharmaceutical ingredient for the rapid identification of substandard and falsified medicines using reflectance infrared spectroscopy - PMC | nih.gov | 2

Sources

Safety & Regulatory Compliance

Safety

2-(5-methyl-1H-indazol-1-yl)acetic acid proper disposal procedures

Operational Guide: Proper Handling and Disposal of 2-(5-methyl-1H-indazol-1-yl)acetic acid As a Senior Application Scientist overseeing synthetic workflows and drug development pipelines, I recognize that the lifecycle m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Handling and Disposal of 2-(5-methyl-1H-indazol-1-yl)acetic acid

As a Senior Application Scientist overseeing synthetic workflows and drug development pipelines, I recognize that the lifecycle management of active pharmaceutical intermediates is as critical as their synthesis. 2-(5-methyl-1H-indazol-1-yl)acetic acid (CAS: 92567-23-2) is a highly functionalized nitrogen-containing heterocycle frequently utilized in the research and development of CRTh2 antagonists and Factor IXa inhibitors[1][2].

Due to its biological activity and specific molecular architecture, improper disposal poses significant environmental and regulatory risks. This guide provides a causality-driven, self-validating framework for the safe disposal of this compound, ensuring strict compliance with institutional Environmental Health and Safety (EHS) mandates and federal regulations.

Chemical Causality and Disposal Strategy

To design an effective disposal protocol, we must first analyze the molecular architecture of 2-(5-methyl-1H-indazol-1-yl)acetic acid to understand why specific disposal routes are required:

  • The Indazole Core (N-Heterocycle): The presence of the pyrazole-fused benzene ring imparts significant environmental persistence and pharmacological activity. Standard wastewater treatment facilities cannot reliably degrade these N-N and C-N bonds. Therefore, the absolute standard for destruction is high-temperature incineration. During combustion, nitrogenous compounds generate toxic nitrogen oxides (NOx), meaning the chosen incineration facility must be equipped with alkaline NOx scrubbers, as outlined in the [3].

  • The Acetic Acid Moiety: As an organic acid, this compound acts as a weak proton donor. In concentrated aqueous waste streams, it may lower the pH sufficiently to trigger a Resource Conservation and Recovery Act (RCRA) "Corrosivity" characteristic. According to , aqueous wastes with a pH ≤ 2.0 are classified as D002 hazardous waste and require specific neutralization protocols prior to accumulation[4].

Quantitative Waste Stream Categorization

Understanding the matrix in which the chemical resides is critical for segregation. Mixing incompatible waste streams (e.g., halogenated solvents with unneutralized acids) can lead to exothermic reactions, container failure, or severe regulatory fines.

ParameterSolid WasteOrganic Liquid WasteAqueous Liquid Waste
State / Matrix Crystalline powder / ConsumablesDissolved in DMSO, DMF, or DCMDissolved in water / buffers
pH Constraints N/AN/AMust be neutralized to pH 5.0 – 9.0
Headspace Limit N/AMinimum 20% empty volumeMinimum 20% empty volume
EPA Waste Code Non-RCRA (Treat as hazardous)D001 (Flammable) / D022 (if DCM)D002 (if pH < 2.0 prior to neutralization)
Primary Disposal Route High-temperature incinerationSolvent blending / IncinerationNeutralization followed by Incineration

Disposal Workflow Diagram

G Start 2-(5-methyl-1H-indazol-1-yl)acetic acid Waste Stream Solid Solid Waste (Powder/Residue) Start->Solid Liquid Liquid Waste (Solutions/Extracts) Start->Liquid SolidCollect Seal in Compatible Secondary Containment Solid->SolidCollect Aqueous Aqueous Waste (Buffers/Washes) Liquid->Aqueous Organic Organic Waste (DMSO/DMF/DCM) Liquid->Organic AqueousCollect Verify pH (5-9) Collect in Aqueous Bin Aqueous->AqueousCollect OrganicCollect Segregate Halogenated vs. Non-Halogenated Organic->OrganicCollect EHSPickup EHS Hazardous Waste Accumulation & Manifesting SolidCollect->EHSPickup AqueousCollect->EHSPickup OrganicCollect->EHSPickup Incineration High-Temperature Incineration (with NOx Scrubbing) EHSPickup->Incineration

Decision matrix for segregating and disposing of 2-(5-methyl-1H-indazol-1-yl)acetic acid waste.

Self-Validating Disposal Protocols

Every protocol in a high-functioning laboratory must be self-validating—meaning the procedure itself contains analytical checkpoints to verify operational success before moving to the next step.

Protocol A: Solid Waste Management (Powders and Contaminated Consumables)

Causality: Solid API residues present a direct inhalation and contact hazard. Because they cannot be diluted, they must be physically contained to prevent aerosolization prior to thermal destruction.

  • Segregation: Collect all unreacted 2-(5-methyl-1H-indazol-1-yl)acetic acid powder, contaminated weigh boats, and spatulas in a designated, puncture-resistant solid waste container.

  • Containment Validation: Seal the primary container tightly and place it inside a transparent secondary chemical waste bag.

    • Validation Checkpoint: Invert the sealed secondary bag gently to visually confirm there is no particulate leakage from the primary container.

  • Labeling: Affix a hazardous waste tag specifying: "Toxic Solid Waste: Contains Indazole Acetic Acid Derivatives (Biologically Active)."

  • Transfer: Move the container to the designated EHS accumulation area for high-temperature incineration pickup.

Protocol B: Organic Liquid Waste (Reaction Mixtures in Solvents)

Causality: The organic solvents used during synthesis (e.g., DMSO, DMF, Dichloromethane) dictate the primary hazard profile and flammability of the waste stream, overriding the hazard of the dissolved trace acid.

  • Solvent Categorization: Determine if the solvent matrix is halogenated (e.g., DCM) or non-halogenated (e.g., DMSO, Methanol).

    • Validation Checkpoint: Cross-reference the solvent list against the waste carboy's running manifest to prevent the dangerous mixing of incompatible halogenated and non-halogenated streams.

  • Transfer: Using a dedicated, grounded funnel, slowly pour the 2-(5-methyl-1H-indazol-1-yl)acetic acid solution into the appropriate organic waste carboy.

  • Headspace Verification: Fill the carboy to no more than 80% of its total capacity.

    • Validation Checkpoint: Visually confirm the liquid level is strictly below the carboy's fill line. This 20% headspace accommodates vapor expansion and prevents pressure-induced container rupture[5].

  • Sealing and Venting: Cap the carboy with a vented EHS-approved cap to safely manage pressure buildup from solvent off-gassing.

Protocol C: Aqueous Waste (Post-Extraction Washes)

Causality: Aqueous layers recovered from liquid-liquid extractions may contain residual organic acid, potentially altering the pH of the bulk waste and triggering corrosive waste regulations.

  • Collection: Pool all aqueous washes containing trace 2-(5-methyl-1H-indazol-1-yl)acetic acid into a dedicated aqueous waste container.

  • pH Validation: Before sealing the container, extract a 1 mL aliquot and test it using wide-range pH paper or a calibrated pH meter.

    • Validation Checkpoint: The pH must register between 5.0 and 9.0. If the pH is < 5.0, carefully neutralize the bulk waste with 1M NaOH dropwise while stirring until the target range is achieved. This prevents the waste from being classified as D002 Corrosive[4].

  • Final Sealing: Once the pH is validated, seal the container, label it "Aqueous Chemical Waste - Contains Trace Organics," and stage it for EHS pickup.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). Available at:[Link]

  • United States Environmental Protection Agency (EPA). (2026). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at:[Link]

  • UTIA Safety Office. Hazardous Waste Guide. University of Tennessee. Available at: [Link]

  • European Patent Office. (2011). New CRTh2 antagonists - EP 2548876 A1.
  • United States Patent and Trademark Office. (2018). Factor IXa Inhibitors - US20180030036A1.

Sources

Handling

Personal protective equipment for handling 2-(5-methyl-1H-indazol-1-yl)acetic acid

Advanced Operational Safety & PPE Protocol for 2-(5-Methyl-1H-indazol-1-yl)acetic acid Introduction 2-(5-Methyl-1H-indazol-1-yl)acetic acid (CAS: 92567-23-2) is a specialized N-substituted indazole building block, promin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Safety & PPE Protocol for 2-(5-Methyl-1H-indazol-1-yl)acetic acid

Introduction 2-(5-Methyl-1H-indazol-1-yl)acetic acid (CAS: 92567-23-2) is a specialized N-substituted indazole building block, prominently utilized in the synthesis of selective Factor IXa inhibitors and other complex pharmaceutical intermediates 1. While it is a stable crystalline solid under standard conditions , its unique physicochemical properties demand rigorous, scale-dependent safety protocols. This guide provides drug development professionals with a mechanistic understanding of the compound's hazards and a self-validating operational framework for handling, transfer, and disposal.

Mechanistic Hazard Assessment: The "Why" Behind the PPE

Standard laboratory safety often relies on rote memorization. As application scientists, we must instead design our safety protocols around molecular causality:

  • Dermal Penetration & Corrosivity : The acetic acid moiety imparts localized tissue irritation (GHS H315/H319). However, the 5-methyl-indazole core significantly increases the molecule's lipophilicity compared to simple aliphatic acids. This lipophilic character allows the compound to partition more readily into the lipid matrix of the stratum corneum, necessitating robust, impermeable dermal barriers.

  • Particulate Aerosolization : The solid powder is prone to static charge accumulation. During weighing, electrostatic repulsion can generate fine, inhalable dust. Inhalation of these micro-particulates causes acute upper respiratory tract irritation.

  • Solvent Synergy Risks in Process Chemistry : In drug discovery workflows, this intermediate is frequently dissolved in polar aprotic solvents like DMF or DMSO for amide coupling reactions. DMSO acts as a universal penetrant, rapidly carrying dissolved 2-(5-methyl-1H-indazol-1-yl)acetic acid through standard nitrile gloves and into the bloodstream 2. Therefore, handling the compound in solution requires an entirely different risk paradigm than handling the dry powder.

Quantitative PPE Selection Matrix

Safety protocols must scale non-linearly with mass. The following table summarizes the mandatory quantitative thresholds for PPE selection based on operational scale.

Operational ScaleMass RangeFume Hood Face VelocityGlove Specification (Nitrile)Respiratory Protection
Analytical < 1 g> 100 fpmSingle layer (4 mil)Not required (if inside hood)
Preparative 1 g – 100 g> 100 fpmDouble layer (8 mil total)N95 (if handled outside hood)
Process / Bulk > 100 gIsolator / GloveboxExtended cuff (12 mil)PAPR or Half-mask P100

Visualizing the Operational Logic

The following diagram maps the decision-making process for handling indazole acetic acid derivatives safely.

PPE_Workflow Start Hazard Assessment: 2-(5-methyl-1H-indazol-1-yl)acetic acid Scale Determine Operational Scale & Physical State Start->Scale Analytical Analytical Scale (<1g) Solid State Scale->Analytical Mass < 1g Prep Preparative Scale (1-100g) Solid or Solution Scale->Prep Mass 1g - 100g Process Process Scale (>100g) Bulk Powder Handling Scale->Process Mass > 100g PPE_Anal Standard PPE: Nitrile Gloves (4 mil) Safety Glasses Standard Fume Hood Analytical->PPE_Anal PPE_Prep Enhanced PPE: Double Nitrile (8 mil total) Face Shield & Goggles Enclosed Balance Enclosure Prep->PPE_Prep PPE_Proc Maximum PPE: Tyvek Suit & Double Gloves PAPR or N95 Respirator Glovebox / Isolator Process->PPE_Proc Decon Decontamination Protocol (Aqueous Base Wash -> Incineration) PPE_Anal->Decon PPE_Prep->Decon PPE_Proc->Decon

Scale-dependent PPE selection and handling workflow for indazole acetic acid derivatives.

Step-by-Step Operational Workflow (Preparative Scale: 1g - 100g)

To ensure maximum trustworthiness, this protocol utilizes a self-validating system —meaning each step inherently proves it was executed correctly or fails safely if it was not.

Phase 1: Pre-Operational Validation

  • Airflow Verification : Tape a 1-inch strip of a lightweight tissue (e.g., Kimwipe) to the bottom of the fume hood sash.

    • Self-Validation: A continuous inward deflection of the tissue visually validates negative pressure and proper face velocity (>100 fpm) before you open the chemical container.

  • Glove Integrity Check : Don the inner layer of 4-mil nitrile gloves. Trap air in the glove by rolling the cuff tight, then submerge the fingers in a beaker of clean water.

    • Self-Validation: The absence of escaping air bubbles validates absolute barrier integrity against solvent-mediated permeation. Dry hands thoroughly, then don the outer 4-mil layer.

  • Static Dissipation : Wipe the analytical balance and stainless steel spatulas with a damp, lint-free wipe or use an anti-static ionizing gun.

    • Causality: Neutralizing the local electrostatic environment prevents the lipophilic powder from aerosolizing or clinging to the exterior of the weigh boat during transfer.

Phase 2: Handling and Transfer Protocol

  • Thermal Acclimation : Retrieve the sealed container of 2-(5-methyl-1H-indazol-1-yl)acetic acid from storage and allow it to reach ambient temperature inside a desiccator.

    • Causality: Opening a cold container pulls ambient humidity into the bottle. Moisture degrades the material and causes clumping, which forces the user to aggressively chip at the solid, drastically increasing the risk of a spill.

  • Kinetic Transfer Technique : Use a grounded, V-shaped stainless steel spatula. Transfer the solid using a slow, rolling motion along the V-channel rather than a vertical dropping motion.

    • Causality: Minimizing kinetic energy transfer to the crystalline lattice drastically reduces the generation of airborne dust in your breathing zone.

  • Solvent Quenching : If preparing a stock solution (e.g., in DMF), add the solvent slowly down the interior wall of the vial using a glass pipette.

    • Causality: Rapid, direct addition of solvent displaces air violently, which can eject dry, un-wetted powder out of the vial and onto your PPE.

Phase 3: Decontamination and Disposal Effective intermediate synthesis requires rigorous process control, extending all the way through to waste management 3.

  • Primary Neutralization : Submerge all spatulas, weigh boats, and contaminated glassware in a bath of 5% aqueous sodium bicarbonate ( NaHCO3​ ) for 10 minutes.

    • Causality: The weak base deprotonates the acetic acid moiety, converting the lipophilic, skin-penetrating compound into its highly water-soluble sodium salt. This eliminates the contact hazard for downstream dishwashing personnel.

  • Waste Segregation : Dispose of the neutralized aqueous wash in the designated "Aqueous Basic Waste" carboy. Any organic solutions (e.g., DMSO/DMF reaction mixtures) must be segregated into the "Halogen-Free Organic Waste" container to prevent exothermic cross-reactions.

  • Aseptic Doffing : Remove the outer layer of gloves while your hands are still inside the fume hood. Pinch the palm of one glove, pull it off inside-out, and encapsulate it within the second glove as you remove it. This traps any microscopic chemical residue inside the latex/nitrile matrix, preventing contamination of laboratory doorknobs or keyboards.

References

  • Title: US20180030036A1 - Factor IXa Inhibitors | Source: Google Patents | URL: 1

  • Title: Managing Hazardous Reactions and Compounds in Process Chemistry | Source: ACS Publications | URL: 2

  • Title: Handling Hazardous Reactions During Intermediate Synthesis | Source: Tianming Pharmaceuticals | URL: 3

  • Title: 92567-23-2 | 2-(5-Methyl-1H-indazol-1-yl)acetic acid | Source: BLDpharm | URL:

Sources

© Copyright 2026 BenchChem. All Rights Reserved.